R1-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H37N5 |
|---|---|
Poids moléculaire |
407.6 g/mol |
Nom IUPAC |
5-[2-(diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C25H37N5/c1-4-7-8-9-10-11-14-30-23(19-29(5-2)6-3)16-21-15-20(12-13-24(21)30)22-17-27-25(26)28-18-22/h12-13,15-18H,4-11,14,19H2,1-3H3,(H2,26,27,28) |
Clé InChI |
TXNZFTNXFGNVLQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C2=C(C=C(C=C2)C3=CN=C(N=C3)N)C=C1CN(CC)CC |
Origine du produit |
United States |
Foundational & Exploratory
R1-11 Cell Line: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The R1-11 cell line is a genetically engineered human cell line derived from the widely used HeLa cervical cancer cell line. Its defining characteristic is the targeted knockout of two key folate transporters: the reduced folate carrier (RFC, encoded by the SLC19A1 gene) and the proton-coupled folate transporter (PCFT, encoded by the SLC46A1 gene). This dual-null phenotype makes the this compound cell line and its derivatives invaluable research tools for investigating the roles of specific folate transporters in cellular physiology, cancer biology, and the mechanisms of action of both classic and novel antifolate drugs. By providing a "blank slate" for folate transport, the this compound line allows for the controlled expression of individual transporters to study their function in isolation.
Core Characteristics
The foundational properties of the this compound cell line are intrinsically linked to its parental HeLa origin, with the critical exception of its folate transport capabilities.
| Characteristic | Description | Citation |
| Parental Cell Line | HeLa (Human cervical adenocarcinoma) | [1] |
| Genetic Modification | Null for Reduced Folate Carrier (RFC) and Proton-Coupled Folate Transporter (PCFT) | [1] |
| Morphology | Epithelial | |
| Growth Properties | Adherent | |
| Key Application | Model system for studying folate transport and antifolate drug efficacy | [1][2] |
Quantitative Data
The primary utility of the this compound cell line is as a background for expressing specific folate transporters to assess their impact on the efficacy of antifolate compounds. The following tables summarize key quantitative data from studies using this compound-derived cell lines.
Table 1: Folate Receptor Alpha (FRα) Surface Expression in this compound Derived Cells
| Cell Line | Description | FRα Surface Expression (pmol/mg protein) | Citation |
| HeLa (Wild-Type) | Parental line with endogenous transporters | ~0.5 | [2] |
| This compound-FR2 | This compound cells transfected with FRα | ~3.0 | [2] |
Data are approximate and derived from graphical representations in the cited literature.
Table 2: IC50 Values of Antifolates in this compound and Derived Cell Lines
| Compound | Cell Line | Description | IC50 (nM) | Citation |
| Pemetrexed | This compound-mock | RFC-/PCFT- | >10,000 | [1] |
| This compound-PCFT4 | RFC-/PCFT+ | 1.8 ± 0.2 | [1] | |
| Methotrexate | This compound-mock | RFC-/PCFT- | >10,000 | [1] |
| This compound-PCFT4 | RFC-/PCFT+ | 2,500 ± 500 | [1] | |
| Raltitrexed | This compound-FR2 | RFC-/PCFT-/FRα+++++ | ~10 | [2] |
| ZD9331 | This compound-FR2 | RFC-/PCFT-/FRα+++++ | >20,000 | [2] |
IC50 values are highly dependent on experimental conditions, particularly the folate concentration in the culture medium.
Experimental Protocols
Detailed methodologies are crucial for the successful use of the this compound cell line and its derivatives. The following are key experimental protocols adapted for this specific cell line.
Cell Culture and Maintenance
The this compound cell line and its derivatives are cultured under standard mammalian cell culture conditions.
-
Culture Medium: RPMI 1640 medium without folic acid, supplemented with 10% dialyzed fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.[2]
-
Folate Supplementation: For routine culture, the medium is supplemented with 25 nM (6R,S)-5-formyltetrahydrofolate (leucovorin). Folic acid should not be used as the folate source for routine maintenance as it can interfere with studies involving the folate receptor.[2]
-
Passaging: Cells are grown as monolayers and should be passaged when they reach 80-90% confluency.
-
Wash the cell monolayer with sterile PBS.
-
Incubate with a suitable dissociation reagent (e.g., Trypsin-EDTA) until cells detach.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density.
-
-
Cryopreservation: Cells should be frozen in a cryopreservation medium containing complete culture medium and 10% DMSO.
Generation of Transfected this compound Cell Lines
A primary application of the this compound line is the stable or transient expression of folate transporter proteins.
Radiolabeled Substrate Uptake Assay
This assay is fundamental for quantifying the transport activity of expressed folate transporters. The example below is for a [³H]-methotrexate uptake study.
-
Cell Plating: Seed cells in 24-well plates and grow to confluency.
-
Pre-incubation: Wash cells with transport buffer (e.g., HEPES-buffered saline for pH 7.4 or MES-buffered saline for acidic pH). Incubate in fresh transport buffer at 37°C for 20 minutes.
-
Initiation of Uptake: Aspirate the buffer and add transport buffer containing a known concentration of [³H]-methotrexate and any inhibitors.
-
Termination of Uptake: After a defined time (e.g., 2 minutes for initial velocity measurements), rapidly wash the cells with ice-cold transport buffer to stop the uptake.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.5 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in parallel wells to normalize the uptake data (e.g., pmol/mg protein/min).
Western Blotting for Folate Transporters
This protocol is for verifying the expression of tagged or untagged folate transporter proteins.
-
Cell Lysis: Lyse cultured cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the folate transporter or an epitope tag (e.g., anti-HA).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Signaling Pathways
The absence of key folate transporters in this compound cells has significant implications for cellular signaling, primarily through its impact on one-carbon metabolism. Folate deficiency is known to affect pathways related to cell proliferation, DNA synthesis and repair, and cellular stress responses.
Folate-Dependent One-Carbon Metabolism
The diagram below illustrates the central role of folate metabolism in providing one-carbon units for essential cellular processes. In this compound cells, the uptake of folates is severely restricted, impacting all downstream pathways.
Potential Downstream Signaling Consequences in this compound Cells
The disruption of one-carbon metabolism in this compound cells can lead to several downstream signaling consequences, particularly under folate-limiting conditions.
Conclusion
The this compound cell line represents a powerful and precise tool for dissecting the complexities of folate transport and its role in cancer therapy. As a HeLa-derived line with complete ablation of the major folate uptake systems, RFC and PCFT, it provides a unique platform for studying the function of individual folate transporters in isolation. This technical guide provides a foundational understanding of the this compound cell line, including its core characteristics, relevant quantitative data, and essential experimental protocols. The provided workflow and signaling pathway diagrams offer a visual representation of its application and the biological consequences of its genetic modifications. For researchers and drug development professionals in the field of oncology and metabolism, the this compound cell line is an indispensable asset for advancing our understanding of antifolate pharmacology and for the development of novel cancer therapeutics.
References
- 1. Functional Loss of the Reduced Folate Carrier Enhances the Antitumor Activities of Novel Antifolates with Selective Uptake by the Proton-Coupled Folate Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of the activities of antifolates delivered into cells by folate-receptor-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of "R1-11 Models": A Search for Scientific Significance
An extensive investigation into the scientific and technical literature has revealed no specific biological, chemical, or computational entity formally recognized as "R1-11 models." Despite a thorough search of scholarly articles, technical guides, and research databases, the term "this compound models" does not correspond to a known signaling pathway, experimental workflow, or a defined set of models within the fields of biology, drug development, or computational science.
This lack of specific information prevents the creation of an in-depth technical guide as requested. The core requirements, including data presentation in tables, detailed experimental protocols, and the generation of signaling pathway diagrams, cannot be fulfilled without a foundational understanding of what "this compound models" refers to.
It is possible that "this compound models" may be a highly specialized or internal nomenclature used within a specific research group, a new, yet-to-be-published concept, or a potential misnomer for an existing model system. Without further context or clarification, a comprehensive and accurate technical guide on its origin and development remains unattainable.
Researchers, scientists, and drug development professionals seeking information are encouraged to verify the terminology and explore alternative or more established names for the models of interest. Accurate and standardized nomenclature is crucial for effective scientific communication and collaboration.
In-Depth Technical Guide to the Core Characteristics of KMS-11 Cells
Disclaimer: Initial research indicates that the cell line designation "R1-11" is not standardly recognized in major cell biology databases. However, the context of related research, particularly involving folate receptor (FRα) and proton-coupled folate transporter (PCFT) in engineered cell lines (this compound/Tet-on-FRα and this compound/Tet-on-FRα/PCFT), strongly suggests a typographical error and that the intended cell line is the well-documented human multiple myeloma cell line, KMS-11 . This guide proceeds under this assumption.
This technical guide provides a comprehensive overview of the KMS-11 cell line, tailored for researchers, scientists, and drug development professionals. It covers the origin, molecular characteristics, and experimental data associated with this cell line, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Core Characteristics of KMS-11 Cells
The KMS-11 cell line is a human multiple myeloma cell line established from the pleural effusion of a 67-year-old female patient with multiple myeloma.[1] It is a valuable in vitro model for studying the pathobiology of multiple myeloma and for the preclinical evaluation of novel therapeutic agents.
Origin and Morphology
KMS-11 cells are of B-cell lineage and exhibit a lymphoblast-like morphology, characterized by small, round cells that can grow in suspension and as loosely adherent cultures.[1] Some multinucleated cells may also be observed.[1]
Genetic Profile
KMS-11 cells possess a number of well-characterized genetic features, making them a useful model for studying the molecular drivers of multiple myeloma.
-
Immunoglobulin Secretion: These cells are known to secrete the kappa light chain of immunoglobulin G (IgG-κ).[2]
-
Chromosomal Abnormalities: The cell line harbors chromosomal abnormalities, which are a hallmark of multiple myeloma.[1]
-
Gene Mutations: The Cancer Cell Line Encyclopedia (CCLE) has documented 108 genes with mutations in the KMS-11 cell line.[3]
Quantitative Data
The following tables summarize key quantitative characteristics of the KMS-11 cell line.
| Parameter | Value | Reference |
| Doubling Time | Approximately 36-70 hours | [4] |
| Cell Type | B-cell | [1] |
| Secretion | IgG kappa light chain | [2] |
Table 1: General Quantitative Characteristics of KMS-11 Cells
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments using KMS-11 cells. The following are standard protocols for their culture and maintenance.
Cell Culture
Medium: KMS-11 cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[2]
Culture Conditions:
-
Temperature: 37°C
-
CO₂ Concentration: 5%
-
Subculturing: For suspension cultures, cells can be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium at a concentration of 1 x 10⁵ viable cells/mL. For adherent cultures, cells can be detached using a gentle cell scraper or a non-enzymatic cell dissociation solution.
Cryopreservation
Freezing Medium: A common cryopreservation medium consists of complete growth medium supplemented with 5-10% DMSO.
Protocol:
-
Centrifuge the cell suspension and resuspend the pellet in cold freezing medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Distribute the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezing container and store at -80°C overnight.
-
For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.
Signaling Pathways
While a comprehensive map of all active signaling pathways in KMS-11 cells is extensive, the following diagram illustrates a generalized signaling pathway relevant to cancer cells, particularly focusing on growth factor signaling which is often dysregulated in malignancies like multiple myeloma.
References
R1-11 in Cancer Studies: A Technical Guide to Folate Transport and Peptide-Based Diagnostics
This technical guide provides an in-depth overview of "R1-11" and its significance in cancer research. The term "this compound" primarily refers to a crucial experimental tool: the This compound HeLa cell line , a human cervical cancer cell line engineered to be deficient in key folate transporters. This cell line has been instrumental in dissecting the mechanisms of antifolate drug resistance and in the development of novel cancer therapeutics. Additionally, this guide will touch upon the R11 peptide , a cell-penetrating polyarginine peptide investigated for its potential in cancer diagnostics.
This document is intended for researchers, scientists, and drug development professionals actively involved in oncology research and development.
The this compound HeLa Cell Line: A Model for Studying Folate Transport in Cancer
The this compound HeLa cell line is a clonal derivative of the HeLa human cervical cancer cell line. Its defining characteristic is the deficiency in two critical folate transporters: the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT)[1][2][3]. This dual deficiency makes the this compound cell line an invaluable in vitro model for several key areas of cancer research.
Core Utility in Cancer Research
-
Investigating Antifolate Drug Resistance: Many chemotherapeutic agents, such as methotrexate (MTX), are antifolates. Their efficacy relies on their transport into cancer cells. The this compound cell line, lacking the primary folate transporters, is inherently resistant to these drugs. This allows researchers to study the specific roles of RFC and PCFT in drug uptake and to investigate mechanisms of resistance that arise from impaired transport[2][3].
-
Evaluating Novel Antifolate Drugs: By transfecting this compound cells to express either RFC or PCFT, researchers can create specific models to test the transport efficiency and cytotoxicity of new antifolate compounds. This helps in identifying drugs that are selectively transported by one carrier over the other, which can be advantageous for targeting tumors with specific transporter expression profiles[1][3].
-
Understanding Folate Homeostasis in Cancer: Folates are essential for the synthesis of nucleotides and amino acids, which are critical for rapidly proliferating cancer cells. The this compound cell line provides a clean background to study the contribution of individual folate transporters to maintaining intracellular folate pools, independent of other transport mechanisms[2].
The Role of Folate Transporters: RFC and PCFT
The two key players in the context of the this compound cell line are the reduced folate carrier (RFC, gene SLC19A1) and the proton-coupled folate transporter (PCFT, gene SLC46A1).
-
Reduced Folate Carrier (RFC): RFC is the primary transporter of reduced folates into most mammalian cells at neutral pH[3][4]. It is a major route of entry for antifolate drugs like methotrexate[3][5]. Loss of RFC function is a known mechanism of methotrexate resistance in cancer cells[1].
-
Proton-Coupled Folate Transporter (PCFT): PCFT functions optimally at an acidic pH (around 5.5) and is the primary mechanism for folate absorption in the small intestine[4]. Importantly, PCFT is often overexpressed in various solid tumors, where the acidic tumor microenvironment can facilitate its activity[1][4]. This makes PCFT an attractive target for the selective delivery of antifolates to cancer cells.
The logical relationship for utilizing the this compound cell line in these studies is depicted in the following workflow.
Signaling and Metabolic Pathways
The research involving this compound cells is centered on the folate metabolic pathway, which is crucial for nucleotide synthesis and cellular proliferation. Antifolates disrupt this pathway, leading to cancer cell death. The diagram below illustrates the central role of folate transport in this process.
Quantitative Data from this compound Studies
Studies using the this compound cell line and its transfectants have generated valuable quantitative data on the transport kinetics and cytotoxic activity of various antifolates. The following table summarizes representative data.
| Compound | Cell Line | Parameter | Value | Reference |
| Pemetrexed | This compound-Mock | IC50 | >10,000 nM | [3] |
| Pemetrexed | This compound-RFC-6 | IC50 | 25 nM | [3] |
| Pemetrexed | This compound-PCFT-4 | IC50 | 1,000 nM | [3] |
| Methotrexate | This compound-Mock | IC50 | >10,000 nM | [3] |
| Methotrexate | This compound-RFC-6 | IC50 | 5 nM | [3] |
| Methotrexate | This compound-PCFT-4 | IC50 | ~5,000 nM | [3] |
| [3H]MTX Uptake | This compound-RFC-6 | Transport | pH 7.4 >> pH 5.5 | [3] |
| [3H]MTX Uptake | This compound-PCFT-4 | Transport | pH 5.5 >> pH 7.4 | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments involving the this compound cell line.
1.5.1. Cell Culture and Transfection
-
Cell Lines: HeLa this compound cells (RFC and PCFT deficient) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO2 atmosphere[2][3].
-
Transfection: this compound cells are transfected with expression vectors (e.g., pZeoSV2(+)) containing the cDNA for human RFC or PCFT, or with an empty vector as a mock control. Stable transfectants are selected using an appropriate antibiotic (e.g., Zeocin)[3]. Clones are isolated and screened for transporter expression and function.
1.5.2. Antifolate Transport Assays
-
Objective: To measure the uptake of radiolabeled antifolates into cells.
-
Procedure:
-
Cells (e.g., this compound-Mock, this compound-RFC, this compound-PCFT) are seeded in 6-well plates and grown to confluence.
-
The cell monolayers are washed with transport buffer at the desired pH (e.g., pH 7.4 for RFC, pH 5.5 for PCFT).
-
Cells are incubated with a radiolabeled antifolate (e.g., [3H]methotrexate) at 37°C for a specified time (e.g., 5 minutes).
-
Uptake is stopped by adding ice-cold buffer, followed by rapid washing to remove extracellular radioactivity.
-
Cells are lysed, and intracellular radioactivity is measured using a scintillation counter.
-
Uptake is normalized to the total protein content of the cell lysate[1][3].
-
1.5.3. Cytotoxicity Assays (IC50 Determination)
-
Objective: To determine the concentration of an antifolate that inhibits cell growth by 50%.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The medium is replaced with fresh medium containing serial dilutions of the antifolate drug.
-
Cells are incubated for a prolonged period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.
-
The IC50 value is calculated by plotting cell viability against the drug concentration and fitting the data to a dose-response curve[3].
-
The R11 Peptide: A Diagnostic Tool in Bladder Cancer
Separate from the this compound cell line, "R11" also refers to a polyarginine cell-penetrating peptide. This peptide has been explored for its potential as a diagnostic agent in bladder cancer[6].
Mechanism and Application
The R11 peptide, conjugated to a fluorescent molecule such as fluorescein isothiocyanate (FITC), has been shown to be preferentially taken up by bladder cancer cells compared to normal bladder epithelial cells[6]. This differential uptake allows for the visualization of cancerous tissue.
-
Proposed Application: FITC-R11 could be instilled into the bladder, where it would accumulate in tumor cells. Subsequent imaging could then help in the detection and delineation of bladder tumors during cystoscopy[6].
Quantitative Data on FITC-R11 Uptake
A study demonstrated significantly higher uptake of FITC-R11 in bladder cancer tissues and cells compared to normal tissues and cells[6].
| Sample Type | Mean Fluorescence Intensity (FITC-R11) | Comparison | P-value |
| Bladder Cancer Tissue | 6441.95 | Normal Bladder Tissue (1196.92) | < 0.05 |
| Urine from Bladder Cancer Patients | 30250.37 | Urine from BPH Patients (4948.42) | < 0.05 |
| T24 Bladder Cancer Cell Line | 64678.56 | SVHUC Normal Bladder Cell Line (17785.01) | < 0.05 |
Experimental Protocol: In Vitro Peptide Uptake
-
Objective: To quantify the uptake of FITC-R11 in different cell lines.
-
Procedure:
-
Bladder cancer cell lines (e.g., T24, 5637) and a normal bladder epithelial cell line (SVHUC) are cultured in appropriate media.
-
Cells are incubated with a solution of FITC-R11 for a specified period.
-
After incubation, cells are washed to remove the extracellular peptide.
-
The intracellular fluorescence intensity is measured using a fluorometer or by flow cytometry.
-
The mean fluorescence intensity is used as a measure of peptide uptake[6].
-
Conclusion
The term "this compound" in cancer studies encompasses two distinct but important areas of research. The this compound HeLa cell line serves as a fundamental tool for investigating the mechanisms of folate transport and antifolate drug resistance, providing a platform for the development of novel cancer therapeutics targeting the acidic tumor microenvironment. On the other hand, the R11 peptide represents a promising approach in the development of targeted diagnostic agents for bladder cancer. Both of these "this compound" entities contribute significantly to the broader goals of advancing cancer detection and treatment.
References
- 1. Functional Loss of the Reduced Folate Carrier Enhances the Antitumor Activities of Novel Antifolates with Selective Uptake by the Proton-Coupled Folate Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Proton-Coupled Folate Transporter: Impact on Pemetrexed Transport and on Antifolates Activities Compared to the Reduced Folate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Application of Cell Penetrating R11 Peptide for Diagnosis of Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Genetics of R1-11 Transfectants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the genetic characteristics and experimental applications of R1-11 transfectants, a valuable tool in cellular and molecular biology research. Focusing on the stable integration and controlled expression of exogenous genes, this document details the methodologies for their creation, characterization, and utilization in studying complex biological pathways, particularly in the context of cancer therapeutics.
Introduction to this compound Transfectants
The this compound cell line serves as a robust parental line for generating stable transfectants. While the specific origin of an "this compound" cell line is not universally defined in public cell line repositories, this guide will focus on a well-documented experimental system where this compound cells are utilized to study folate transport. In this context, this compound cells have been engineered to express key proteins involved in folate uptake, providing a controlled environment to investigate the mechanisms of antifolate drugs.
The primary example discussed herein involves this compound cells transfected with cDNAs for Folate Receptor α (FRα) and the Proton-Coupled Folate Transporter (PCFT). These transfectants are developed using a tetracycline-inducible (Tet-On) system, allowing for precise temporal control over the expression of the transgenes. This system is invaluable for dissecting the functional roles of these transporters in cellular metabolism and drug resistance.
Genetic Modifications in this compound Transfectants
The generation of this compound transfectants involves the introduction of foreign DNA, leading to the expression of proteins of interest. The key genetic components of the this compound/Tet-on-FRα and this compound/Tet-on-FRα/PCFT models are outlined below.
The Tet-On Inducible Expression System
The Tet-On system is a binary transgenic system that allows for inducible gene expression. It consists of two main components:
-
The Regulatory Plasmid: This plasmid expresses the reverse tetracycline-controlled transactivator (rtTA) protein.
-
The Response Plasmid: This plasmid contains the gene of interest (e.g., FRα or PCFT) under the control of a tetracycline-responsive element (TRE).
In the presence of an inducer, such as doxycycline (DOX), the rtTA protein binds to the TRE and activates the transcription of the downstream gene. This allows for tight regulation of gene expression, which can be turned on or off by the addition or removal of DOX from the cell culture medium.
Transgenes of Interest: FRα and PCFT
Folate receptors (FRs) and the proton-coupled folate transporter (PCFT) are crucial for the cellular uptake of folates, which are essential for the synthesis of nucleotides and certain amino acids. Antifolate drugs, such as methotrexate (MTX), exploit these transport systems to enter and kill cancer cells.
-
Folate Receptor α (FRα): A high-affinity folate receptor that is often overexpressed in various cancers.
-
Proton-Coupled Folate Transporter (PCFT): A pH-dependent transporter that is the primary mechanism for intestinal folate absorption and is also expressed in some tumors.
By creating this compound cells that inducibly express FRα and PCFT, researchers can meticulously study the contribution of each transporter to folate homeostasis and the efficacy of novel antifolate therapies.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the generation and characterization of this compound transfectants.
Cell Culture and Transfection
Cell Line Maintenance: this compound cells and their transfectant derivatives are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. For studies involving folate transport, folate-free RPMI is used.
General Transfection Protocol (for creating stable cell lines):
-
Cell Plating: Plate this compound cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
DNA-Lipid Complex Formation:
-
In a sterile tube, dilute the plasmid DNA (containing the gene of interest and a selection marker) in a serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., a lipid-based reagent) in a serum-free medium.
-
Combine the diluted DNA and transfection reagent and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with serum-free medium.
-
Add the DNA-lipid complex mixture to the cells.
-
Incubate the cells for 4-6 hours at 37°C.
-
Add complete growth medium and continue incubation.
-
-
Selection of Stable Transfectants:
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418, puromycin) to the culture medium.
-
Replace the selective medium every 3-4 days.
-
After 2-3 weeks, individual resistant colonies will appear. Isolate these colonies and expand them to establish stable clonal cell lines.
-
-
Functional Screening: Screen the clonal lines for inducible expression of the transgene via Western blotting or functional assays.
Induction of Gene Expression
To induce the expression of the transfected gene in the Tet-On system:
-
Plate the this compound transfectant cells in the desired format (e.g., 60-mm dishes).
-
Allow the cells to attach for 24 hours.
-
Add doxycycline (DOX) to the culture medium at a final concentration typically ranging from 1 to 1000 ng/ml.
-
Incubate the cells for the desired period (e.g., 48 hours) to allow for maximal gene expression before proceeding with downstream assays.
Western Blotting for Protein Expression Analysis
-
Cell Lysis: After induction with DOX, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-HA for HA-tagged proteins) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: To ensure equal protein loading, the membrane is typically stripped and re-probed with an antibody against a housekeeping protein, such as Na+/K+ ATPase or β-actin.
Folate Transport Assays
-
Cell Plating and Induction: Plate this compound transfectants in 60-mm dishes and induce with DOX as described above.
-
[³H]MTX Uptake (for PCFT activity):
-
Wash the cells with an uptake buffer at the appropriate pH (e.g., pH 5.5 for PCFT).
-
Add uptake buffer containing [³H]methotrexate ([³H]MTX) and incubate at 37°C for a short period (e.g., 2 minutes).
-
Stop the uptake by adding ice-cold uptake buffer.
-
Wash the cells to remove extracellular radioactivity.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
[³H]FA Binding (for FRα levels):
-
Wash the cells with an ice-cold binding buffer.
-
Add binding buffer containing [³H]folic acid ([³H]FA) and incubate at 0°C for 15 minutes.
-
Wash the cells extensively with ice-cold buffer to remove unbound radioactivity.
-
Lyse the cells and measure the bound radioactivity.
-
-
Data Normalization: Normalize the transport or binding data to the protein content of the cell lysates.
Data Presentation
The quantitative data from the characterization of this compound transfectants can be summarized in tables for clear comparison.
Table 1: Densitometric Analysis of FRα and PCFT Protein Expression in this compound Transfectants
| Cell Line Model | DOX (ng/ml) | Relative FRα Protein Level (Mean ± SD) | Relative PCFT Protein Level (Mean ± SD) |
| This compound/Tet-on-FRα | 0 | 0.05 ± 0.02 | N/A |
| 1000 | 1.00 ± 0.15 | N/A | |
| This compound/Tet-on-FRα/PCFT | 0 | 0.08 ± 0.03 | 0.03 ± 0.01 |
| 1000 | 1.00 ± 0.18 | 1.00 ± 0.20 |
Data are normalized to the protein levels at the maximum DOX concentration and represent the mean of at least three independent experiments. N/A: Not Applicable.
Table 2: Functional Characterization of Folate Transporters in this compound Transfectants
| Cell Line Model | DOX (ng/ml) | [³H]FA Binding (pmol/mg protein) (Mean ± SD) | [³H]MTX Uptake at pH 5.5 (pmol/mg protein/min) (Mean ± SD) |
| This compound/Tet-on-FRα | 0 | 0.1 ± 0.05 | Background |
| 1000 | 5.2 ± 0.8 | Background | |
| This compound/Tet-on-FRα/PCFT | 0 | 0.2 ± 0.07 | 0.5 ± 0.1 |
| 1000 | 5.5 ± 0.9 | 10.2 ± 1.5* |
Indicates a statistically significant difference (p < 0.05) compared to the uninduced control. Background levels represent transport in the absence of the specific transporter.
Visualizations: Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Experimental Workflow for Characterizing this compound Transfectants
Caption: Workflow for generating and characterizing inducible this compound transfectants.
Signaling Pathway of Folate-Targeted Antifolates
Caption: Mechanism of action for antifolate drugs via folate transporters.
Logical Diagram of the Tet-On Inducible System
Caption: Control logic of the Tet-On inducible gene expression system.
The R1-11 Cell Line: A Technical Guide for Folate Transporter Research
For Researchers, Scientists, and Drug Development Professionals
The R1-11 cell line, a derivative of the human cervical adenocarcinoma HeLa cell line, serves as a critical tool in the study of folate metabolism and the development of antifolate chemotherapeutics. Its unique characteristic of being null for the primary folate transporters—the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT)—makes it an ideal negative control and a versatile platform for creating stable transfectants to investigate the specific roles of these transporters in drug uptake and efficacy. This guide provides an in-depth overview of the this compound cell line and its commonly used transfected sublines, summarizing key quantitative data and detailing essential experimental protocols.
Core Characteristics of the this compound Cell Line
The this compound cell line was established from the parental HeLa cell line and selected for its lack of both RFC and PCFT activity. This dual-negative phenotype makes it highly resistant to antifolate drugs that rely on these transporters for cellular entry. Consequently, this compound cells are an invaluable resource for dissecting the individual contributions of folate transporters to the cytotoxicity of various compounds.
Stable transfection of this compound cells with expression vectors for specific transporters has led to the generation of several key sublines used in preliminary studies:
-
This compound-Mock: A control cell line transfected with an empty vector, retaining the RFC- and PCFT-null phenotype.
-
This compound-PCFT-4: A stable transfectant expressing the human proton-coupled folate transporter (hPCFT).
-
This compound-RFC-6: A stable transfectant expressing the human reduced folate carrier (hRFC).
These engineered cell lines allow for direct comparison of transporter-specific effects on folate and antifolate uptake and subsequent cellular responses.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies involving the this compound cell line and its transfected derivatives.
Table 1: Antifolate Growth Inhibition (IC50) in this compound and Transfected Sublines
| Antifolate | This compound-Mock | This compound-PCFT-4 | This compound-RFC-6 | Parental HeLa |
| Pemetrexed | Highly Resistant | Sensitive | Sensitive | Sensitive |
| Methotrexate (MTX) | Highly Resistant | 4-fold higher IC50 than this compound-RFC-6[1] | IC50 comparable to HeLa[1] | Sensitive[1] |
| ZD1694 (Raltitrexed) | Highly Resistant | 75-fold higher IC50 than this compound-RFC-6[1] | IC50 comparable to HeLa[1] | Sensitive[1] |
| PT523 | Highly Resistant | 20-fold higher IC50 than this compound-RFC-6[1] | IC50 comparable to HeLa[1] | Sensitive[1] |
| AGF102 | IC50 > 600 nM[2] | - | IC50 > 600 nM[2] | - |
Note: "Highly Resistant" indicates that a precise IC50 value was not determined due to the low potency of the drug in that cell line. Sensitivity is relative and depends on the specific experimental conditions.
Table 2: Folate Accumulation in this compound and Transfected Sublines
| Folate | This compound-Mock | This compound-PCFT-4 | This compound-RFC-6 | Parental HeLa |
| Folic Acid | 1/14th of HeLa[1] | 12-fold increase vs. Mock[1] | 3-fold increase vs. Mock[1] | High |
| 5-Formyl-THF | 1/17th of HeLa[1] | 11-fold increase vs. Mock[1] | 12-fold increase vs. Mock[1] | High |
Table 3: Folic Acid Requirement for Cell Growth (EC50)
| Cell Line | EC50 for Folic Acid |
| This compound-Mock | ~2 µM[1] |
| This compound-PCFT-4 | ~100 nM (20-fold reduction vs. Mock)[1] |
| This compound-RFC-6 | ~200 nM (10-fold reduction vs. Mock)[1] |
| Parental HeLa | Slightly lower than this compound-PCFT-4[1] |
Signaling and Transport Pathways
The primary mechanism investigated using the this compound cell system is the transport of folates and antifolates across the cell membrane, which is the initial step in a cascade of events affecting cellular metabolism and survival.
Caption: Folate and antifolate transport pathways mediated by PCFT and RFC.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of studies involving the this compound cell line.
Generation of Stable this compound Transfectants
This protocol describes the creation of this compound cell lines stably expressing a transporter of interest.
Caption: Workflow for generating stable this compound transfectants.
-
Vector Preparation: The cDNA for the transporter of interest (e.g., hPCFT or hRFC) is cloned into a suitable expression vector, such as pZeoSV2(+), which contains a selectable marker (e.g., for zeocin resistance).[1]
-
Cell Culture: this compound cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Transfection: this compound cells are transfected with the expression vector or an empty vector (for mock transfectants) using a lipid-based transfection reagent like Lipofectamine 2000, following the manufacturer's protocol.[1]
-
Selection: Following transfection, cells are cultured in medium containing the appropriate selection agent (e.g., 100 µg/mL zeocin) to eliminate non-transfected cells.[1]
-
Clonal Selection and Expansion: Individual resistant colonies are isolated, expanded, and screened for transporter expression and function.
-
Characterization: Selected clones are characterized by transport assays using radiolabeled substrates (e.g., [³H]methotrexate) and by Western blotting to confirm protein expression.
Folate/Antifolate Transport Assay
This protocol is used to measure the uptake of radiolabeled substrates into adherent cells.
References
An In-depth Technical Guide to the Tet-On Inducible Gene Expression System with a Focus on the R1-11 Cell Model
The Tetracycline-On (Tet-On) system is a powerful and widely used tool for inducible gene expression, allowing for precise temporal and quantitative control over the expression of a gene of interest in eukaryotic cells. This guide provides a comprehensive overview of the core principles of the Tet-On system, its components, mechanism of action, and practical considerations for its use in research and drug development. A specific application of this technology in the R1-11 cell line will be used as a case study to illustrate its utility.
Core Principles of the Tet-On System
The Tet-On system is a binary transgenic system that allows for the activation of a target gene's transcription in the presence of an inducer, typically the tetracycline derivative doxycycline (Dox).[1][2] Its design is based on regulatory elements from the tetracycline resistance operon of Escherichia coli, which have been adapted for use in eukaryotic cells to minimize off-target effects.[1][3] The system's key advantage is its ability to keep a gene of interest silenced until the addition of Dox, providing tight control over gene expression.[1][2]
The two primary components of the Tet-On system are:
-
The reverse tetracycline-controlled transactivator (rtTA): This is a fusion protein consisting of the reverse Tet repressor (rTetR) and a viral activation domain, most commonly the VP16 domain from the Herpes Simplex virus.[2][4] Unlike the wild-type Tet repressor, rtTA binds to its target DNA sequence only in the presence of doxycycline.[4]
-
The Tetracycline Response Element (TRE): This is a synthetic promoter element that is placed upstream of the gene of interest. The TRE contains multiple copies of the tetracycline operator (tetO) sequence, which is the binding site for the rtTA protein.[4][5]
Mechanism of Action
In the absence of doxycycline, the rtTA protein is expressed but remains in an inactive conformation and cannot bind to the TRE.[6] Consequently, the gene of interest downstream of the TRE is not transcribed, or is transcribed at a very low basal level.
Upon the addition of doxycycline to the cell culture medium, it diffuses into the cells and binds to the rtTA protein. This binding induces a conformational change in rtTA, enabling it to recognize and bind with high affinity to the tetO sequences within the TRE.[1][6] The VP16 activation domain of the bound rtTA then recruits the cell's transcriptional machinery to the promoter of the gene of interest, initiating and enhancing its transcription. This leads to the production of the corresponding mRNA and, subsequently, the protein of interest. The level of gene expression can be modulated by varying the concentration of doxycycline.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway of the Tet-On system and a typical experimental workflow for its implementation.
References
- 1. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to Tet expression systems [jax.org]
- 3. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]
- 4. addgene.org [addgene.org]
- 5. mdpi.com [mdpi.com]
- 6. Tetracycline inducible expression—Tet-One systems [takarabio.com]
foundational literature on R1-11 models
An In-depth Technical Guide to the Core of Interleukin-11 (IL-11) Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-11 (IL-11) is a pleiotropic cytokine belonging to the IL-6 family, which is increasingly recognized for its critical role in a spectrum of physiological and pathological processes.[1][2] Initially identified for its hematopoietic functions, particularly in stimulating megakaryocytopoiesis and thrombopoiesis, recent research has unveiled its profound involvement in fibrosis, inflammation, and oncogenesis across various tissues.[1][2][3] This guide provides a comprehensive technical overview of the foundational literature on the IL-11 signaling pathway, its mechanism of action, key experimental protocols for its study, and quantitative data to support further research and therapeutic development.
Core Signaling Pathway
The canonical IL-11 signaling cascade is initiated by the binding of IL-11 to its specific receptor, the Interleukin-11 receptor alpha (IL-11Rα).[4] This initial interaction occurs with low affinity. The IL-11/IL-11Rα complex then recruits the ubiquitously expressed signal-transducing receptor subunit, glycoprotein 130 (gp130). This recruitment leads to the formation of a high-affinity heterohexameric complex, consisting of two molecules each of IL-11, IL-11Rα, and gp130.[5]
The formation of this hexameric complex brings the intracellular domains of the two gp130 molecules into close proximity, facilitating the trans-activation of associated Janus kinases (JAKs).[4][6] This activation triggers the phosphorylation of specific tyrosine residues on the cytoplasmic tail of gp130. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[7][8] Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization and subsequent translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[7][8][9]
In addition to the canonical JAK/STAT pathway, IL-11 signaling also activates other important intracellular cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[6][10] The activation of these pathways contributes to the diverse cellular responses mediated by IL-11, such as cell proliferation, differentiation, and survival.[6]
A non-canonical mode of IL-11 signaling, known as trans-signaling, can occur when IL-11 binds to a soluble form of IL-11Rα (sIL-11Rα). This complex can then activate cells that only express gp130, thereby broadening the range of cells responsive to IL-11.
Quantitative Data on IL-11 Signaling
The following table summarizes key quantitative parameters of the IL-11 signaling pathway, providing a basis for experimental design and data interpretation.
| Parameter | Description | Value | Cell/System | Reference |
| Binding Affinity (Kd) | ||||
| IL-11 to IL-11Rα (low affinity) | Dissociation constant for the initial binding of IL-11 to its specific receptor. | ~10 nM | In vitro | [11] |
| IL-11/IL-11Rα to gp130 (high affinity) | Dissociation constant for the binding of the IL-11/IL-11Rα complex to gp130. | 300–800 pM | In vitro | [11] |
| Engineered IL-11 variant (enIL-11) to IL-11R | Dissociation constant for a high-affinity engineered IL-11 variant. | 0.41 ± 0.01 nM | Biolayer interferometry | [12] |
| EC50 Values | ||||
| IL-11 WT for STAT3 activation | Effective concentration for 50% of maximal STAT3 phosphorylation. | 140 ± 30 pM | HeLa reporter cells | [12] |
| Engineered IL-11 variant (GIPR) for STAT3 activation | Effective concentration for 50% of maximal STAT3 phosphorylation by a high-affinity variant. | 24 ± 4 pM | HeLa reporter cells | [12] |
| Macaque rIL-11 for STAT3 activation | Effective concentration for 50% of maximal STAT3 activation by recombinant macaque IL-11. | 6 pM | Modified HEK-Blue™ IL-6 cells | [13] |
| Human rIL-11 for STAT3 activation | Effective concentration for 50% of maximal STAT3 activation by recombinant human IL-11. | 46 pM | Modified HEK-Blue™ IL-6 cells | [13] |
| Murine rIL-11 for STAT3 activation | Effective concentration for 50% of maximal STAT3 activation by recombinant murine IL-11. | 84 pM | Modified HEK-Blue™ IL-6 cells | [13] |
| Assay Sensitivity | ||||
| Human IL-11 ELISA LLOQ | Lower Limit of Quantitation for a standard ELISA kit. | 10 pg/mL | MSD platform | [14] |
| Ultra-sensitive "free" IL-11 assay LLOQ | Lower Limit of Quantitation for an ultra-sensitive assay. | 0.048 pg/mL | Simoa HD-1 platform | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the IL-11 signaling pathway. Below are outlines of key experimental protocols.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-11 Quantification
This protocol provides a framework for measuring IL-11 concentrations in biological samples such as serum, plasma, or cell culture supernatants.
Principle: A sandwich ELISA where a capture antibody specific for IL-11 is coated onto a microplate. The sample is added, and any IL-11 present binds to the antibody. A biotinylated detection antibody is then added, followed by streptavidin-horseradish peroxidase (HRP). A substrate solution is added, and the color development is proportional to the amount of IL-11.
Methodology:
-
Plate Preparation: Coat a 96-well microplate with a capture antibody against human IL-11 and incubate overnight. Block non-specific binding sites.
-
Standard and Sample Incubation: Prepare a standard curve using recombinant human IL-11. Add 100 µL of standards and samples to the wells and incubate for 2.5 hours at room temperature.[15]
-
Detection Antibody Incubation: Wash the plate and add 100 µL of biotinylated anti-human IL-11 detection antibody to each well. Incubate for 1 hour at room temperature.[15]
-
Streptavidin-HRP Incubation: Wash the plate and add 100 µL of streptavidin-HRP solution. Incubate for 45 minutes at room temperature.[15]
-
Substrate Development: Wash the plate and add 100 µL of TMB substrate solution. Incubate for 30 minutes at room temperature in the dark.[15]
-
Reaction Stoppage and Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 450 nm immediately.[15]
-
Data Analysis: Calculate the concentration of IL-11 in the samples by interpolating from the standard curve.
B9-11 Cell Proliferation Assay
This bioassay measures the biological activity of IL-11 based on its ability to stimulate the proliferation of the IL-11-dependent B9-11 cell line.
Principle: B9-11 cells are dependent on IL-11 for growth and survival. The rate of proliferation, which can be measured using reagents like MTT, is directly proportional to the concentration of biologically active IL-11.
Methodology:
-
Cell Seeding: Plate B9-11 cells at a density of 1 x 10^4 cells per well in a 96-well plate.[16]
-
IL-11 Stimulation: Add various concentrations of the IL-11 sample or standard to the wells. Include a negative control with no IL-11.
-
Incubation: Incubate the plate for 3 days to allow for cell proliferation.[16]
-
MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to dissolve the formazan crystals. Leave at room temperature in the dark for at least 2 hours.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the IL-11 concentration to determine the EC50 value.
Western Blotting for STAT3 Phosphorylation
This protocol is used to detect the activation of the STAT3 signaling pathway in response to IL-11 stimulation by measuring the level of phosphorylated STAT3.
Principle: Cells are stimulated with IL-11, and cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
Methodology:
-
Cell Culture and Stimulation: Culture cells (e.g., A549, H1299) to an appropriate confluency.[17] Starve the cells in serum-free media for a few hours before stimulating with various concentrations of IL-11 for a specified time (e.g., 20 minutes).[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific for p-STAT3 (e.g., Tyr705) overnight at 4°C.[12]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualizations
IL-11 Signaling Pathway
References
- 1. rndsystems.com [rndsystems.com]
- 2. Hiding in Plain Sight: Interleukin-11 Emerges as a Master Regulator of Fibrosis, Tissue Integrity, and Stromal Inflammation | Annual Reviews [annualreviews.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Structures of the interleukin 11 signalling complex reveal gp130 dynamics and the inhibitory mechanism of a cytokine variant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elkbiotech.com [elkbiotech.com]
- 7. Pharmacologic inhibition of IL11/STAT3 signaling increases MHC-I expression and T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 and STAT1 mediate IL-11–dependent and inflammation-associated gastric tumorigenesis in gp130 receptor mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. The Influence of IL-11 on Cardiac Fibrosis in Experimental Models: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | IL11 binds IL11RA [reactome.org]
- 12. An engineered interleukin‐11 decoy cytokine inhibits receptor signaling and proliferation in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression, Purification, and Characterization of Interleukin-11 Orthologues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of novel ultra-sensitive IL-11 target engagement assays to support mechanistic PK/PD modeling for an anti-IL-11 antibody therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. raybiotech.com [raybiotech.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for R1 Mouse Embryonic Stem Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and maintenance of the R1 mouse embryonic stem (mES) cell line. The following protocols are based on established standards to ensure the reproducibility and integrity of experimental results.
Cell Line Characteristics
The R1 cell line is a male mouse embryonic stem cell line established from a blastocyst of a cross between two 129 substrains (129S1/SvImJ and 129X1/SvJ). These cells are pluripotent and can differentiate into all derivatives of the three primary germ layers. A key characteristic of R1 cells is their ability to contribute to the germline, making them a valuable tool in the creation of genetically modified mouse models. It is important to note that the developmental potential and germline transmission efficiency can be influenced by the passage number.
Data Presentation
For successful culture of R1 mES cells, adherence to specific quantitative parameters is crucial. The following tables summarize the key data points for media formulation and culture conditions.
Table 1: R1 mES Cell Complete Growth Medium
| Component | Recommended Product (Example) | Final Concentration/Volume |
| Mouse ES Cell Basal Medium | ATCC® SCRR-2011 | ~80-85% |
| Fetal Bovine Serum (FBS) | ATCC® 30-2020 | 15% |
| Penicillin-Streptomycin | ATCC® 30-2300 | 1X |
| Dimethylsulfoxide (DMSO) | ATCC® 4-X | For cryopreservation (5-10%) |
Table 2: Feeder Cell and R1 mES Cell Seeding Densities
| Cell Type | Seeding Density |
| Mitotically Arrested MEF Feeder Cells | ~55,000 cells/cm² |
| R1 Mouse Embryonic Stem Cells | 30,000 - 50,000 cells/cm² |
Experimental Protocols
Detailed methodologies for the essential experiments involving R1 mES cell culture are provided below.
Protocol 1: Preparation of Feeder Layer (Mouse Embryonic Fibroblasts - MEFs)
Mitotically arrested MEFs are essential for maintaining the pluripotency of R1 mES cells by providing necessary growth factors and cell-to-cell contact.
Materials:
-
Mitotically arrested MEF (CF-1) (e.g., ATCC® SCRC-1040™)
-
Complete growth medium for feeder cells
-
Tissue culture flasks or plates
Procedure:
-
One to two days prior to plating R1 cells, thaw the mitotically arrested MEFs according to the supplier's instructions.
-
Plate the MEFs in the desired tissue culture vessel at a density of approximately 55,000 cells/cm².
-
Culture the feeder cells in their recommended complete growth medium.
-
Incubate at 37°C with 5% CO₂ overnight to allow the cells to attach and form a monolayer.
Protocol 2: Thawing and Culturing R1 mES Cells
Materials:
-
Cryovial of R1 mES cells
-
Complete R1 mES cell growth medium (pre-warmed to 37°C)
-
Prepared feeder layer flasks/plates
-
Sterile centrifuge tubes
-
Water bath at 37°C
Procedure:
-
Rapidly thaw the cryovial of R1 cells by gentle agitation in a 37°C water bath.[1]
-
Decontaminate the outside of the vial with 70% ethanol.
-
In a sterile environment, transfer the cell suspension from the vial to a centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.[1]
-
Discard the supernatant and gently resuspend the cell pellet in a small volume (1-2 mL) of fresh, pre-warmed complete growth medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Seed the R1 cells onto the prepared MEF feeder layer at a density of 30,000 to 50,000 cells/cm².
-
Incubate the culture at 37°C with 5% CO₂.
-
Change the medium daily to ensure an adequate supply of nutrients.
Protocol 3: Passaging R1 mES Cells
R1 cells should be subcultured when they reach approximately 80% confluency to maintain them in the logarithmic growth phase.
Materials:
-
Trypsin-EDTA solution (0.05% to 0.25%)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Complete R1 mES cell growth medium
-
Prepared feeder layer flasks/plates
Procedure:
-
Aspirate the spent medium from the culture vessel.
-
Wash the cell monolayer once with CMF-PBS to remove any residual serum that may inhibit trypsin activity.
-
Add a minimal volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer.
-
Incubate for a few minutes at 37°C, monitoring the cells under a microscope until they begin to detach.
-
Gently tap the vessel to dislodge the cells completely.
-
Add complete growth medium to inactivate the trypsin. The volume of medium should be at least equal to the volume of trypsin solution used.
-
Collect the cell suspension and gently pipette to create a single-cell suspension.
-
Perform a viable cell count.
-
Re-plate the cells onto freshly prepared feeder layers at the recommended seeding density.
Protocol 4: Cryopreservation of R1 mES Cells
Materials:
-
Cryopreservation medium (complete growth medium with 5-10% DMSO)[1]
-
Cryovials
-
Cell scraper or trypsin for harvesting
-
Controlled-rate freezing container
Procedure:
-
Harvest the R1 cells as described in the passaging protocol.
-
Centrifuge the cell suspension and resuspend the pellet in cold cryopreservation medium at the desired cell concentration.
-
Dispense the cell suspension into labeled cryovials.
-
Place the vials in a controlled-rate freezing container and store at -80°C overnight.
-
For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to R1 mES cell culture.
Caption: General experimental workflow for R1 mES cell culture.
Caption: Simplified LIF/STAT3 signaling pathway for maintaining pluripotency in mES cells.
References
Application Notes and Protocols for the R1-11 Tet-On System
For Researchers, Scientists, and Drug Development Professionals
Introduction to the R1-11 Tet-On Inducible System
The this compound Tet-On system is a powerful and versatile tool for inducible gene expression, allowing for precise temporal and dose-dependent control over the expression of a gene of interest (GOI). This system is a derivative of the widely used tetracycline-inducible expression systems. In the Tet-On system, gene expression is turned on in the presence of an inducer, typically the tetracycline analog doxycycline (Dox). This inducible nature is particularly valuable in research and drug development for studying gene function, validating drug targets, and producing recombinant proteins, especially those that may be toxic to the host cell if constitutively expressed.
The core components of the Tet-On system are the reverse tetracycline-controlled transactivator (rtTA) and the tetracycline-responsive element (TRE). The rtTA protein, a fusion of the Tet repressor protein (TetR) and the VP16 activation domain, can only bind to the TRE in the presence of doxycycline. The TRE is a regulatory DNA sequence placed upstream of the GOI. When Dox is introduced to the system, it binds to rtTA, inducing a conformational change that allows rtTA to bind to the TRE and activate the transcription of the downstream gene.
The "this compound" designation in the this compound Tet-On system refers to a specific cell line or experimental context in which this inducible system is employed. A notable application is the this compound/Tet-on-FRα cell line, where the expression of Folate Receptor alpha (FRα) is controlled by the Tet-On system. This allows researchers to study the function of FRα in a controlled manner.
Mechanism of Action
The mechanism of the Tet-On system is a two-step process that ensures tight control over gene expression.
-
OFF State (No Doxycycline): In the absence of doxycycline, the rtTA protein is synthesized but remains in an inactive conformation. It is unable to bind to the TRE promoter that controls the expression of the gene of interest. Consequently, transcription of the target gene is silenced.
-
ON State (Doxycycline Present): When doxycycline is added to the cell culture medium, it diffuses into the cells and binds to the rtTA protein. This binding event induces a conformational change in rtTA, enabling it to recognize and bind with high affinity to the TRE promoter. The VP16 activation domain of the bound rtTA then recruits the cell's transcriptional machinery to the promoter, initiating the transcription of the gene of interest.
This switch-like mechanism allows for rapid and reversible induction of gene expression. The level of gene expression can be modulated by varying the concentration of doxycycline, and the expression can be turned off by removing doxycycline from the culture medium.
Data Presentation: Quantitative Analysis of FRα Expression in this compound/Tet-on-FRα Cells
The following table summarizes the dose-dependent induction of Folate Receptor alpha (FRα) expression in the this compound/Tet-on-FRα cell line upon treatment with varying concentrations of doxycycline for 48 hours. Protein levels were quantified by Western blot analysis followed by densitometry, and the results are expressed relative to the maximum induction observed at 1000 ng/mL of doxycycline.
| Doxycycline (ng/mL) | Relative FRα Protein Level (Mean ± SD) |
| 0 | 0.05 ± 0.02 |
| 1 | 0.25 ± 0.05 |
| 2.5 | 0.48 ± 0.07 |
| 5 | 0.65 ± 0.09 |
| 7.5 | 0.78 ± 0.11 |
| 10 | 0.85 ± 0.12 |
| 25 | 0.92 ± 0.08 |
| 50 | 0.98 ± 0.06 |
| 1000 | 1.00 ± 0.00 |
Experimental Protocols
Generation of a Stable this compound Tet-On Cell Line
This protocol outlines the steps for generating a stable this compound cell line with doxycycline-inducible expression of a gene of interest (e.g., FRα). This is a two-step process involving the creation of a stable cell line expressing the rtTA transactivator, followed by the introduction of the response plasmid containing the GOI under the control of the TRE promoter.
Materials:
-
This compound parental cell line
-
Plasmid encoding the rtTA transactivator with a selection marker (e.g., neomycin resistance)
-
Response plasmid containing the GOI downstream of a TRE promoter with a different selection marker (e.g., puromycin resistance)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Transfection reagent
-
Selection antibiotics (e.g., G418, Puromycin)
-
Doxycycline hyclate solution (1 mg/mL stock in sterile water)
Procedure:
-
Transfection of rtTA Plasmid:
-
Plate this compound cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect the cells with the rtTA-expressing plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Selection of rtTA-Expressing Stable Cells:
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418) to the culture medium. The optimal concentration of the antibiotic should be determined beforehand by performing a kill curve on the parental this compound cell line.
-
Replace the selection medium every 3-4 days.
-
Continue selection for 2-3 weeks until resistant colonies are visible.
-
-
Expansion and Validation of rtTA Clones:
-
Isolate individual resistant colonies using cloning cylinders or by limiting dilution.
-
Expand each clone in separate culture vessels.
-
Validate the expression and functionality of the rtTA transactivator in each clone. This can be done by transiently transfecting a TRE-luciferase reporter plasmid and measuring luciferase activity in the presence and absence of doxycycline. Select clones with low basal luciferase activity and high inducibility.
-
-
Transfection of TRE-GOI Plasmid:
-
Select the best rtTA-expressing clone and plate the cells for a second round of transfection.
-
Transfect these cells with the response plasmid containing the GOI under the control of the TRE promoter.
-
-
Selection of Double-Stable Cells:
-
48 hours post-transfection, begin selection with the second antibiotic (e.g., puromycin) in addition to the first selection antibiotic.
-
Continue the double selection for 2-3 weeks.
-
-
Screening for Inducible GOI Expression:
-
Isolate and expand double-resistant clones.
-
Screen each clone for doxycycline-inducible expression of the GOI by Western blot, qPCR, or a functional assay.
-
Select the clone with the lowest basal expression and the highest induction ratio for further experiments.
-
Induction of Gene Expression with Doxycycline
Materials:
-
Stable this compound Tet-On cell line expressing the GOI
-
Complete cell culture medium
-
Doxycycline hyclate solution (1 mg/mL stock)
Procedure:
-
Cell Plating: Plate the stable this compound Tet-On cells at the desired density in appropriate culture vessels. Allow the cells to adhere and grow for 24 hours.
-
Doxycycline Induction:
-
Prepare a working solution of doxycycline in complete culture medium at the desired final concentration. A dose-response experiment is recommended to determine the optimal concentration for the desired level of expression (e.g., 0, 1, 10, 100, 1000 ng/mL).
-
Remove the old medium from the cells and replace it with the doxycycline-containing medium.
-
-
Incubation: Incubate the cells for the desired period to allow for gene expression. The optimal induction time can be determined by a time-course experiment (e.g., 12, 24, 48, 72 hours). For FRα expression in this compound cells, a 48-hour incubation is a good starting point.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., protein extraction for Western blot, RNA extraction for qPCR).
Analysis of Protein Expression by Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantitation assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the GOI (e.g., anti-FRα antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the harvested cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a protein quantitation assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH).
Analysis of Gene Expression by Quantitative PCR (qPCR)
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for the GOI and a reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the harvested cells using an RNA extraction kit according to the manufacturer's protocol.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and specific primers for the GOI and the reference gene.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the GOI and the reference gene in each sample.
-
Calculate the relative expression of the GOI using the ΔΔCt method, normalizing to the reference gene and the uninduced control sample.
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| High Basal (Leaky) Expression | High copy number of the response plasmid. | Transfect with a lower amount of the response plasmid. |
| Integration of the response plasmid near an endogenous enhancer. | Screen multiple clones to find one with low basal expression. | |
| Presence of tetracycline in the FBS. | Use tetracycline-free FBS. | |
| Low or No Induction | Insufficient rtTA expression. | Screen for rtTA clones with high expression levels. |
| Inactive doxycycline. | Use a fresh stock of doxycycline and protect it from light. | |
| Suboptimal doxycycline concentration or incubation time. | Perform a dose-response and time-course experiment to optimize induction conditions. | |
| Problems with the response plasmid (e.g., mutation in the TRE). | Sequence the TRE region of the response plasmid to verify its integrity. | |
| Variable Expression Between Clones | Positional effects of plasmid integration. | It is crucial to screen multiple independent clones to find one with the desired expression characteristics. |
| Cell Toxicity upon Induction | The expressed protein is toxic to the cells. | Use a lower concentration of doxycycline to achieve a lower, non-toxic level of expression. |
Application Notes and Protocols for Interleukin-11 (IL-11) in Drug Discovery
Introduction
Interleukin-11 (IL-11), a member of the IL-6 family of cytokines, has emerged as a significant therapeutic target in a range of diseases. Initially explored for its roles in hematopoiesis, recent research has unveiled its critical involvement in the pathophysiology of fibrosis, cancer, and inflammatory conditions.[1][2] Unlike its initial portrayal as an anti-inflammatory and pro-regenerative factor, contemporary evidence indicates that IL-11 is a potent driver of pro-fibrotic and pro-inflammatory signaling.[1] Upregulated in response to tissue injury, IL-11 signaling through its receptor complex (IL-11Rα and gp130) activates downstream pathways, notably the JAK/STAT and ERK cascades, leading to cellular changes that drive disease progression.[1][3] This document provides an overview of the applications of targeting IL-11 in drug discovery, quantitative data on IL-11 inhibitors, and detailed protocols for key experiments.
Application Notes
Fibrotic Diseases
IL-11 is a central mediator of fibrosis across multiple organs. Its expression is low in healthy tissues but is significantly induced by pro-fibrotic stimuli like TGF-β, establishing an autocrine loop that perpetuates fibrotic processes.[4][5]
-
Idiopathic Pulmonary Fibrosis (IPF): IL-11 is highly upregulated in fibroblasts from IPF patients.[4] Neutralizing antibodies against IL-11 have demonstrated therapeutic benefits in preclinical models, such as the bleomycin-induced lung fibrosis mouse model, by mitigating myofibroblast activation and lung scarring.[4] An anti-IL-11Rα antibody, LASN01, has been shown to reduce pro-fibrotic and inflammatory markers in lung slices from IPF patients.[4]
-
Liver Fibrosis: In conditions like non-alcoholic steatohepatitis (NASH) and alcohol-related cirrhosis, IL-11 is a key driver of liver fibrosis.[3][4] Therapeutic inhibition of IL-11 signaling has been shown to reduce liver fibrosis in preclinical models.[6]
-
Kidney Fibrosis: IL-11 levels are elevated in patients with kidney diseases such as IgA nephropathy and are correlated with disease severity.[4] Administration of IL-11 neutralizing antibodies has shown protective effects in rodent models of kidney disease and has been found to prolong lifespan in a mouse model of Alport Syndrome.[4][7]
-
Cardiovascular Fibrosis: IL-11 is a crucial factor in cardiovascular fibrosis.[8] Pharmacological inhibition of IL-11 signaling with anti-IL-11 or anti-IL-11RA antibodies has been shown to reduce cardiac fibrosis in preclinical models of heart disease.[1]
Oncology
IL-11 signaling has been implicated in the progression and metastasis of various cancers by promoting a pro-tumorigenic microenvironment.[3]
-
Gastrointestinal Cancers: IL-11 is involved in gastric and colorectal cancers.[3]
-
Lung Cancer: In non-small cell lung cancer, upregulation of IL-11 promotes tumor progression and is associated with a poor prognosis.[8] An engineered IL-11 variant that acts as a receptor antagonist has been shown to slow tumor growth in a mouse model of lung cancer.[9]
-
Breast Cancer: IL-11 has been implicated in the progression of breast cancer.[3]
Inflammatory Diseases and Aging
-
Inflammatory Conditions: IL-11's pro-inflammatory role suggests its potential as a therapeutic target in diseases like rheumatoid arthritis and inflammatory bowel disease.[2][3]
-
Aging: Recent studies have identified IL-11 as a factor that increases with age and drives aging-related pathologies.[10] Pharmacological inhibition of IL-11 in older mice has been shown to extend lifespan and improve healthspan metrics, including metabolism and muscle function.[10][11][12]
Quantitative Data on IL-11 Inhibitors
A variety of therapeutic agents targeting the IL-11 pathway are under investigation. The table below summarizes key quantitative data for some of these inhibitors.
| Inhibitor Class | Specific Inhibitor | Target | Assay | Parameter | Value | Reference(s) |
| Monoclonal Antibody | X203 | IL-11 | ELISA | Binding Affinity (KD) to mouse IL-11 | 2.38 nM | [12] |
| X203 | IL-11 | ELISA | Binding Affinity (KD) to human IL-11 | 4.14 nM | [12] | |
| X209 | IL-11Rα | Cell-based | IC50 (inhibition of hepatocyte death) | 54 ng/mL | [13] | |
| LASN01 | IL-11Rα | Phase 1 Clinical Trial | pSTAT3 Inhibition (at 600 & 1200 mg doses) | >95% at day 70 | [4] | |
| Cyclic Peptide | Peptide 4 | IL-11 | Surface Plasmon Resonance | Binding Affinity (KD) | 140 nM | [14] |
| Peptide 4 | IL-11 | AlphaLISA | Inhibitory Activity (Ki) | 300 nM | [14] | |
| Peptide 15 (optimized) | IL-11 | AlphaLISA | Inhibitory Activity (Ki) | 180 nM | [14] | |
| Engineered Cytokine | IL-11 Variant | IL-11R | Yeast Surface Display | Binding Affinity Improvement vs. WT IL-11 | ~70-fold | [9] |
| In Vivo Efficacy | Anti-IL-11 Antibody | IL-11 | Mouse Lifespan Study | Median Lifespan Extension (Males) | 22.5% | [10] |
| Anti-IL-11 Antibody | IL-11 | Mouse Lifespan Study | Median Lifespan Extension (Females) | 25% | [10] | |
| Anti-IL-11 Antibody (X203) | IL-11 | Mouse Aging Study | Treatment Duration | 25 weeks | [12] | |
| Anti-IL-11 Antibody (X203) | IL-11 | Mouse Aging Study | Average Lifespan (Treated vs. Control) | 155 vs. 120 weeks | [12] |
Signaling Pathways and Experimental Workflows
IL-11 Signaling Pathways
The following diagrams illustrate the key signaling cascades initiated by IL-11.
Experimental Protocols
Detailed methodologies for key experiments to evaluate IL-11 inhibitors are provided below.
Protocol 1: In Vitro IL-11/IL-11Rα Interaction Assay (AlphaLISA)
This protocol describes a method to quantify the inhibitory effect of a compound on the binding of IL-11 to its receptor, IL-11Rα.[14]
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Prepare solutions of biotinylated IL-11 and His-tagged IL-11Rα at the desired final concentrations.
-
Prepare a mixture of Streptavidin-coated Donor beads and anti-His-tag Acceptor beads in the appropriate buffer, protected from light.
-
-
Assay Plate Setup:
-
In a 384-well microplate, add the test inhibitor dilutions.
-
Add the biotinylated IL-11 and His-tagged IL-11Rα mixture to all wells.
-
Include positive controls (no inhibitor) and negative controls (no IL-11 or no IL-11Rα).
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes with gentle shaking to allow for binding equilibrium.
-
-
Bead Addition:
-
Add the Donor and Acceptor bead mixture to all wells.
-
-
Final Incubation:
-
Seal the plate and incubate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate using an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of IL-11/IL-11Rα binding.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or Ki value.
-
Protocol 2: Western Blot Analysis of IL-11-Induced ERK and STAT3 Phosphorylation
This protocol details the assessment of an inhibitor's ability to block IL-11-mediated downstream signaling in a relevant cell line (e.g., human cardiac fibroblasts).[5]
Methodology:
-
Cell Culture and Treatment:
-
Seed human cardiac fibroblasts in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-incubate the cells with the test inhibitor at various concentrations or vehicle control for 1-2 hours.
-
Stimulate the cells with recombinant human IL-11 (e.g., 10 ng/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) from each sample and load onto a polyacrylamide gel.
-
Separate proteins by size via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK, phospho-STAT3, total ERK, total STAT3, and a loading control (e.g., GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Protocol 3: In Vivo Efficacy in a Bleomycin-Induced Lung Fibrosis Model
This protocol outlines a preclinical study to evaluate the anti-fibrotic efficacy of an IL-11 inhibitor in mice.[4]
Methodology:
-
Animal Model Induction:
-
Anesthetize C57BL/6 mice.
-
On Day 0, intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) to induce lung injury. Control animals receive sterile saline.
-
-
Treatment Administration:
-
Divide mice into treatment groups: Saline + Vehicle, Bleomycin + Vehicle, and Bleomycin + IL-11 Inhibitor.
-
Administer the IL-11 inhibitor or vehicle control via the desired route (e.g., intraperitoneal injection) at a pre-determined dose and schedule (e.g., daily from Day 0 to Day 13).
-
-
Monitoring:
-
Monitor the health and body weight of the animals daily.
-
-
Endpoint Analysis (Day 14 or 21):
-
Euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine analysis.
-
Perfuse and harvest the lungs.
-
-
Histological and Biochemical Analysis:
-
Fix one lung lobe in formalin for paraffin embedding. Section and stain with Hematoxylin & Eosin (H&E) and Masson's Trichrome to visualize lung structure and collagen deposition, respectively. Score fibrosis using the Ashcroft scoring system.
-
Homogenize the remaining lung tissue to measure total collagen content using a hydroxyproline assay.
-
-
Data Analysis:
-
Statistically compare the results (body weight, BALF cell counts, fibrosis scores, hydroxyproline content) between the treatment groups to determine the efficacy of the IL-11 inhibitor.
-
The growing body of evidence firmly establishes IL-11 as a pivotal mediator of fibrosis and cancer. The development of potent and specific inhibitors, including monoclonal antibodies and novel peptide-based therapies, holds immense promise for treating a multitude of diseases with high unmet medical needs.[3][15] Future research will likely focus on optimizing the therapeutic window for IL-11 inhibition, exploring combination therapies, and further elucidating the context-dependent roles of IL-11 signaling in different tissues and disease states. Clinical trials with emerging IL-11 inhibitors will be crucial in translating the compelling preclinical findings into tangible benefits for patients.[4]
References
- 1. Understanding interleukin 11 as a disease gene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hiding in Plain Sight: Interleukin-11 Emerges as a Master Regulator of Fibrosis, Tissue Integrity, and Stromal Inflammation | Annual Reviews [annualreviews.org]
- 3. What are IL-11 inhibitors and how do they work? [synapse.patsnap.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Frontiers | Molecular Dissection of Pro-Fibrotic IL11 Signaling in Cardiac and Pulmonary Fibroblasts [frontiersin.org]
- 6. The Influence of IL-11 on Cardiac Fibrosis in Experimental Models: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin-11 offers an attractive drug target for multiple genetic diseases, new research suggests [lms.mrc.ac.uk]
- 8. Interleukin-11 and its eminent role in tissue fibrosis: a possible therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An engineered interleukin‐11 decoy cytokine inhibits receptor signaling and proliferation in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting IL11: a novel approach to turning back the clock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Blocking IL-11: A Pathway to Longer Life and Better Health_AntibodySystem [antibodysystem.com]
- 13. pure.ed.ac.uk [pure.ed.ac.uk]
- 14. De novo discovery of cyclic peptide inhibitors of IL-11 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. irbm.com [irbm.com]
Application Notes and Protocols for Experimental Design with R1 Mouse Embryonic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
R1 mouse embryonic stem cells (mESCs) are a pluripotent cell line established from the inner cell mass of a 3.5-day blastocyst derived from a cross between two 129 substrains (129S1/SvImJ and 129X1/SvJ). These cells are fundamental tools in developmental biology, gene targeting, and drug discovery due to their capacity for indefinite self-renewal and their potential to differentiate into all three primary germ layers: ectoderm, mesoderm, and endoderm. This document provides detailed application notes and experimental protocols for the culture, differentiation, and genetic modification of R1 mESCs.
I. Application Notes
Characteristics of R1 Cells
R1 cells exhibit the classic morphology of undifferentiated mouse embryonic stem cells, growing as tightly packed, dome-shaped colonies with well-defined borders. They are characterized by a high nucleus-to-cytoplasm ratio and prominent nucleoli. Maintained under appropriate culture conditions, R1 cells express key pluripotency markers, including Oct4, Sox2, Nanog, and Stage-Specific Embryonic Antigen-1 (SSEA-1).
Applications in Research and Drug Development
-
Gene Targeting and Generation of Knockout Mice: R1 cells are highly amenable to genetic modification through homologous recombination, making them a preferred cell line for creating knockout and knock-in mouse models to study gene function in vivo.
-
Modeling Embryonic Development: The ability of R1 cells to differentiate into various cell types in vitro provides a powerful model system to investigate the molecular mechanisms underlying early embryonic development and lineage specification.
-
Drug Screening and Toxicology: Differentiated derivatives of R1 cells can be used to screen for the efficacy and toxicity of novel drug compounds on specific cell types, such as cardiomyocytes or neurons.
-
Stem Cell Biology Research: R1 cells are extensively used to study the signaling pathways and transcriptional networks that govern pluripotency and self-renewal.
II. Quantitative Data Summary
The following tables summarize quantitative data from various experimental procedures involving R1 mESCs.
Table 1: Transfection Efficiency of R1 mESCs
| Transfection Method | Reagent/Program | Transfection Efficiency (%) | Viability (%) | Reference |
| Electroporation | 330 V, 250 µF | ~5% | Not Reported | [1] |
| Nucleofection | A23 | ~50% | Not Reported | [1] |
| Lipofection | Lipofectamine 2000 | >85% | ~80% | [2] |
| Lipofection (siRNA) | TransIT-X2 | >80% knockdown | >80% | [2] |
Table 2: Pluripotency Marker Expression in Undifferentiated R1 mESCs
| Marker | Method | Percentage of Positive Cells (%) | Reference |
| SSEA-1 | Flow Cytometry | ~99.95% (after enrichment) | [3] |
| Oct4/SSEA-1 | Flow Cytometry | 91.1% (D3 mESCs) | [4] |
| Nanog | qPCR | Higher in readily detached cells | [5] |
Note: Data for some markers are from other mESC lines but are representative of pluripotent stem cells.
Table 3: Gene Expression Changes During R1 mESC Differentiation (LIF Withdrawal)
| Gene | Time Point | Fold Change (Relative to Undifferentiated) | Method | Reference |
| Oct4 | 72 hours | Decrease | Microarray | [6] |
| Sox2 | 72 hours | Decrease | Microarray | [6] |
| Nanog | 72 hours | Decrease | Microarray | [6] |
| Brachyury (Mesoderm) | 72 hours | Increase | Microarray | [6] |
| Nestin (Ectoderm) | 72 hours | Increase | Microarray | [6] |
Table 4: Osteogenic Differentiation of R1 mESCs
| Treatment | Marker | Method | Quantitative Measurement | Reference |
| Osteogenic Media | Alizarin Red S Staining | Spectrophotometry | Increased absorbance at 405-550 nm | [2][7] |
| Osteogenic Media | Osteocalcin | qPCR | Significant upregulation | [8] |
| Osteogenic Media | Runx2 | qPCR | Significant upregulation | [9] |
Table 5: Neural Differentiation of mESCs
| Differentiation Day | Marker | Method | Percentage of Positive Cells (%) | Reference |
| Day 7 | TUJ1 (β-III tubulin) | Immunocytochemistry | ~40% | [10] |
| Day 14 | TUJ1 (β-III tubulin) | Immunocytochemistry | ~60% | [10] |
| Day 21 | NeuN | Immunocytochemistry | ~55% | [10] |
| Day 8 (RA induction) | Sox1-GFP | Flow Cytometry | ~35% | [11] |
Note: Data is from CGR8 and 46C mESC lines, which are commonly used for neural differentiation studies and provide a comparable reference.
III. Experimental Protocols
Maintenance of Pluripotent R1 mESCs
This protocol describes the standard method for culturing R1 mESCs on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) to maintain pluripotency.
Materials:
-
R1 mESCs
-
Mitotically inactivated MEFs
-
DMEM (high glucose) supplemented with 15% FBS (ES-cell qualified), 2 mM L-glutamine, 1% non-essential amino acids, 0.1 mM β-mercaptoethanol, and 1000 U/mL Leukemia Inhibitory Factor (LIF).
-
0.1% Gelatin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Feeder Layer Preparation:
-
Coat tissue culture plates with 0.1% gelatin for at least 30 minutes at 37°C.
-
Aspirate the gelatin solution and plate mitotically inactivated MEFs at a density of 2 x 10^4 cells/cm².
-
Culture the MEFs overnight in MEF medium (DMEM with 10% FBS).
-
-
Thawing R1 mESCs:
-
Rapidly thaw the vial of R1 cells in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 5 mL of pre-warmed R1 culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh R1 culture medium.
-
Plate the cells onto the prepared MEF feeder layer.
-
-
Subculturing R1 mESCs:
-
Change the medium daily.
-
When colonies are large and nearly touching (every 1-2 days), aspirate the medium and wash with PBS.
-
Add Trypsin-EDTA and incubate at 37°C for 3-5 minutes until colonies detach.
-
Neutralize the trypsin with R1 culture medium and gently pipette to create a single-cell suspension.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet and plate onto freshly prepared MEF feeder plates at a split ratio of 1:4 to 1:8.
-
Osteogenic Differentiation of R1 mESCs
This protocol outlines the differentiation of R1 mESCs into osteoblasts through embryoid body (EB) formation.
Materials:
-
Undifferentiated R1 mESCs
-
Osteogenic differentiation medium: α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.
-
Retinoic acid (RA)
-
Dexamethasone
-
Bacterial-grade petri dishes
-
Alizarin Red S staining solution
Protocol:
-
Embryoid Body (EB) Formation:
-
Harvest undifferentiated R1 cells as described in the subculturing protocol.
-
To form EBs, plate the cells on non-adherent bacterial-grade petri dishes in R1 culture medium without LIF. A typical density is 1-5 x 10^6 cells per 10 cm dish.
-
Culture for 2 days to allow EB formation.
-
-
Osteogenic Induction:
-
After 2 days, add retinoic acid to a final concentration of 1 µM and culture for another 3 days.
-
On day 5, transfer the EBs to gelatin-coated tissue culture plates and switch to osteogenic differentiation medium containing 10 nM dexamethasone.
-
Culture for an additional 10-15 days, changing the medium every 2-3 days.
-
-
Assessment of Differentiation:
-
Alizarin Red S Staining: To detect calcium deposition, fix the cells with 4% paraformaldehyde for 15 minutes. Wash with water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes. Wash extensively with water and visualize the red-orange mineralized nodules.
-
Quantitative PCR: Extract RNA from the differentiated cells and perform qRT-PCR for osteogenic markers such as Runx2, Osteopontin, and Osteocalcin.
-
Neural Differentiation of R1 mESCs
This protocol describes a method for directed differentiation of R1 mESCs into neural progenitors and neurons.
Materials:
-
Undifferentiated R1 mESCs
-
N2B27 medium: DMEM/F12 and Neurobasal medium (1:1), supplemented with N2 and B27 supplements, 2 mM L-glutamine, and 0.1 mM β-mercaptoethanol.
-
Retinoic acid (RA)
-
Laminin-coated plates
Protocol:
-
Neural Induction:
-
Form EBs from R1 cells as described in the osteogenic protocol (steps 1.1-1.3).
-
Culture the EBs in suspension in R1 medium without LIF for 4 days.
-
On day 4, add retinoic acid to a final concentration of 500 nM and culture for another 4 days.
-
-
Plating and Neuronal Maturation:
-
On day 8, collect the EBs and plate them onto laminin-coated tissue culture plates in N2B27 medium.
-
Culture for 7-14 days to allow for the outgrowth of neural progenitors and their differentiation into neurons. Change the medium every 2 days.
-
-
Assessment of Differentiation:
-
Immunocytochemistry: Fix the cells and stain for neural markers such as Nestin (neural progenitors), β-III tubulin (Tuj1; immature neurons), and MAP2 (mature neurons).
-
Quantitative PCR: Analyze the expression of neural-specific genes such as Sox1, Pax6, and Tubb3.
-
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways in R1 mESC Pluripotency and Differentiation
The self-renewal and differentiation of R1 mESCs are tightly regulated by a complex network of signaling pathways.
Caption: Key signaling pathways regulating R1 mESC self-renewal and differentiation.
Experimental Workflow for R1 mESC Culture and Differentiation
The following diagram illustrates the general workflow for experiments involving R1 mESCs.
Caption: General experimental workflow for R1 mESC culture and differentiation.
Workflow for Gene Targeting in R1 mESCs
This diagram outlines the process of creating a knockout mouse model using R1 mESCs.
Caption: Workflow for generating knockout mice using R1 mESCs.
References
- 1. biocompare.com [biocompare.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Osteogenic Differentiation from Mouse Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. oricellbio.com [oricellbio.com]
- 7. 3hbiomedical.com [3hbiomedical.com]
- 8. Enhancing Osteogenic Differentiation of Mouse Embryonic Stem Cells by Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Generation of Active Neurons from Mouse Embryonic Stem Cells Using Retinoic Acid and Purmorphamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Folate Transport Using the R1-11 Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
The R1-11 cell line is a powerful tool for investigating the specific roles of different folate transporters in cellular uptake and the efficacy of antifolate drugs. Derived from the HeLa R5 cell line, this compound cells are functionally null for the two major folate transporters: the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT).[1][2] This unique characteristic makes them an ideal negative control and a recipient for the stable transfection of individual folate transporters, allowing for the isolated study of their function. These application notes provide detailed protocols for utilizing the this compound cell line and its derivatives to study folate and antifolate transport kinetics and drug sensitivity.
Data Presentation
The following tables summarize quantitative data obtained from studies utilizing the this compound cell line and its transfected variants.
Table 1: IC50 Values of Antifolates in this compound Cell Lines
This table presents the 50% inhibitory concentration (IC50) values for various antifolates, demonstrating the impact of RFC and PCFT expression on drug sensitivity. Cells were cultured in RPMI 1640 medium with 2 µM folic acid.[1]
| Antifolate | This compound-Mock (nM) | This compound-RFC-6 (nM) | This compound-PCFT-4 (nM) |
| Pemetrexed | >1000 | 15.8 | 99.5 |
| Methotrexate (MTX) | >1000 | 5.0 | 490 |
| ZD1694 (Raltitrexed) | >1000 | 1.0 | 480 |
| PT523 | >1000 | 1.5 | 3500 |
Table 2: Folate Accumulation in this compound Cell Lines
This table shows the relative accumulation of folic acid and 5-formyltetrahydrofolate (5-formylTHF) in this compound mock, RFC-transfected, and PCFT-transfected cells compared to parental HeLa cells.[1]
| Folate | This compound-Mock (vs. HeLa) | This compound-RFC-6 (fold increase vs. Mock) | This compound-PCFT-4 (fold increase vs. Mock) |
| Folic Acid | 1/14th | 3 | 12 |
| 5-formylTHF | 1/17th | 12 | 11 |
Table 3: Kinetic Parameters of Methotrexate (MTX) and Pemetrexed (PMX) Transport
This table provides the Michaelis-Menten constant (Km) or inhibition constant (Kt) for MTX and PMX transport mediated by PCFT.
| Substrate | Cell Line/System | pH | Kinetic Parameter (μM) |
| Methotrexate (MTX) | This compound-PCFT-h | 7.4 | ~100 (Kt)[3] |
| Methotrexate (MTX) | RFC-null HeLa (R5) | Low | ~1 (Kt)[4] |
| Pemetrexed (PMX) | Xenopus laevis oocytes expressing PCFT | 5.5 | 0.2 - 0.8 (Km)[5] |
| Pemetrexed (PMX) | RFC-null HeLa (R5) | Low | ~0.045 (Kt)[4] |
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy cultures of this compound and transfected cell lines.
Materials:
-
This compound, this compound-Mock, this compound-RFC, and this compound-PCFT cell lines
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Zeocin (for transfected cells)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture cells in RPMI 1640 medium supplemented with 10% dialyzed FBS and 1% Penicillin-Streptomycin.
-
For stable transfectants (this compound-Mock, this compound-RFC, this compound-PCFT), supplement the medium with 100 µg/mL zeocin to maintain selection.[1]
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cell monolayer with PBS, detach cells using Trypsin-EDTA, and resuspend in fresh medium for seeding into new flasks.
Generation of Stable Transfectants
Objective: To generate this compound cell lines stably expressing a folate transporter of interest (e.g., RFC or PCFT).
Materials:
-
This compound cells
-
Expression vector containing the cDNA for the transporter of interest (e.g., pZeoSV2(+)-RFC or pZeoSV2(+)-PCFT)[1]
-
Empty vector for mock transfection (e.g., pZeoSV2(+))[1]
-
Lipofectamine 2000 or other suitable transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Zeocin
Protocol:
-
Seed this compound cells in 6-well plates and grow to 70-80% confluency.
-
On the day of transfection, prepare DNA-transfection reagent complexes according to the manufacturer's protocol (e.g., Lipofectamine 2000).
-
Replace the culture medium with Opti-MEM and add the transfection complexes to the cells.
-
Incubate for 4-6 hours at 37°C, then replace the transfection medium with complete growth medium.
-
After 48 hours, begin selection by adding 100 µg/mL zeocin to the culture medium.
-
Maintain selection for 2-3 weeks, replacing the medium every 3-4 days, until resistant colonies are formed.
-
Isolate and expand individual colonies to establish stable cell lines.
-
Validate transporter expression and function using Western blotting and transport assays.
Folate Transport Assay
Objective: To measure the uptake of radiolabeled folates or antifolates into this compound and transfected cells.
Materials:
-
Cultured cells (this compound, this compound-Mock, this compound-RFC, this compound-PCFT) in 20 mL glass scintillation vials or other suitable plates.[1]
-
Radiolabeled substrate (e.g., [3H]Methotrexate, [3H]folic acid)
-
Transport buffer (e.g., MES-buffered saline for acidic pH, HEPES-buffered saline for neutral pH)
-
Ice-cold stop buffer (e.g., PBS)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Seed approximately 4x10^5 cells per vial and grow for three days.[1]
-
On the day of the assay, wash the cell monolayers twice with the appropriate transport buffer at the desired pH (e.g., pH 5.5 for PCFT studies, pH 7.4 for RFC studies).[1][6]
-
Pre-incubate the cells in the transport buffer for 20 minutes at 37°C.[3]
-
Initiate the uptake by adding the transport buffer containing the radiolabeled substrate at the desired concentration.
-
Incubate for a defined period (e.g., 2-5 minutes) at 37°C.[6]
-
Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold stop buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.5 M NaOH).
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of parallel cell samples to normalize the uptake data (e.g., pmol/mg protein).
Growth Inhibition Assay
Objective: To determine the sensitivity of this compound and transfected cell lines to antifolate drugs.
Materials:
-
Cultured cells
-
96-well plates
-
Antifolate drugs of interest (e.g., Pemetrexed, Methotrexate)
-
Complete growth medium
-
Sulforhodamine B (SRB) solution or other cell viability reagent
Protocol:
-
Seed cells in 96-well plates at a density of 1000-2000 cells/well in complete growth medium.[1]
-
Allow cells to attach overnight.
-
Add a range of concentrations of the antifolate drug to the wells.
-
Incubate the plates for 6 days at 37°C.[1]
-
Assess cell viability using the SRB assay or another suitable method.
-
For the SRB assay:
-
Fix the cells with 10% trichloroacetic acid.
-
Stain with 0.4% SRB in 1% acetic acid.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base.
-
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm).
-
Calculate the IC50 value, which is the drug concentration that inhibits cell growth by 50%.
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the use of the this compound cell line.
References
- 1. The Proton-Coupled Folate Transporter: Impact on Pemetrexed Transport and on Antifolates Activities Compared to the Reduced Folate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HYPERMETHYLATION OF THE HUMAN PROTON-COUPLED FOLATE TRANSPORTER (PCFT, SLC46A1) MINIMAL TRANCRIPTIONAL REGULATORY REGION IN AN ANTIFOLATE-RESISTANT HELA CELL LINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentrative Transport of Antifolates Mediated by the Proton-Coupled Folate Transporter (SLC46A1); Augmentation by a HEPES Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a folate transporter in HeLa cells with a low pH optimum and high affinity for pemetrexed distinct from the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The proton-coupled folate transporter: impact on pemetrexed transport and on antifolates activities compared with the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Loss of the Reduced Folate Carrier Enhances the Antitumor Activities of Novel Antifolates with Selective Uptake by the Proton-Coupled Folate Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Inducing Gene Expression in RS4;11 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RS4;11 cell line, established from the bone marrow of a patient with acute lymphoblastic leukemia (ALL), is a critical in vitro model for studying the molecular mechanisms of this disease, particularly those involving the t(4;11)(q21;q23) chromosomal translocation.[1] This translocation results in the formation of the KMT2A-AFF1 (formerly MLL-AF4) fusion gene, a key driver of leukemogenesis.[2][3] The ability to inducibly express exogenous genes in RS4;11 cells is a powerful tool for dissecting signaling pathways, validating therapeutic targets, and developing novel treatment strategies for this aggressive leukemia subtype.
These application notes provide a comprehensive guide to establishing inducible gene expression in the RS4;11 cell line. We detail protocols for lentiviral transduction, a highly efficient method for introducing genetic material into these suspension cells, and the implementation of the tetracycline-inducible (Tet-On) system for tightly controlled gene expression.
Data Presentation: Comparison of Gene Delivery Methods in RS4;11 Cells
Choosing an appropriate gene delivery method is crucial for successful inducible expression. Below is a summary of commonly used methods and their reported efficiencies in leukemia cell lines, including RS4;11. It is important to note that efficiencies can vary depending on the specific experimental conditions, plasmid size, and cell passage number.
| Gene Delivery Method | Typical Efficiency Range in Leukemia Cells | Advantages | Disadvantages |
| Lentiviral Transduction | 70-95% | High efficiency in dividing and non-dividing cells, stable integration for long-term expression. | Requires BSL-2 containment, potential for insertional mutagenesis. |
| Electroporation | 20-70% | Rapid, non-viral method. | Can lead to significant cell death, requires optimization of electrical parameters. |
| Lipid-Based Transfection | 10-40% | Simple to perform, commercially available reagents. | Generally lower efficiency in suspension cells like RS4;11, potential for cytotoxicity. |
Experimental Protocols
Culture of RS4;11 Cells
Proper maintenance of RS4;11 cells is fundamental for reproducible experimental outcomes.
Materials:
-
RS4;11 cells (e.g., ATCC® CRL-1873™)
-
RPMI-1640 Medium (e.g., ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Sterile cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thaw cryopreserved RS4;11 cells rapidly in a 37°C water bath.
-
Transfer the thawed cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL by adding fresh medium every 2-3 days.
Lentiviral Transduction for Stable Inducible Expression
This protocol describes the generation of a stable RS4;11 cell line with a doxycycline-inducible gene of interest using a lentiviral vector system. The Tet-On 3G system is a commonly used, third-generation tetracycline-inducible system with low basal expression and high inducibility.
Workflow for Lentiviral Transduction and Selection:
Caption: Workflow for generating a stable inducible RS4;11 cell line.
Materials:
-
RS4;11 cells
-
Complete growth medium
-
Lentiviral particles carrying the Tet-On 3G transactivator and the TRE3G-driven gene of interest (all-in-one vector)
-
Polybrene
-
Puromycin
-
Doxycycline
Protocol:
-
Day 1: Seeding Cells
-
Seed RS4;11 cells at a density of 2 x 10⁵ cells/mL in a 6-well plate in a final volume of 2 mL of complete growth medium.
-
-
Day 2: Transduction
-
Add Polybrene to the cell suspension to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Thaw the lentiviral stock on ice.
-
Add the appropriate volume of lentivirus to achieve a multiplicity of infection (MOI) of 5-10.
-
Gently swirl the plate to mix and incubate at 37°C with 5% CO₂.
-
-
Day 3: Medium Change
-
After 24 hours, replace the virus-containing medium with fresh complete growth medium.
-
-
Day 4 onwards: Selection
-
After another 24 hours, begin selection by adding Puromycin to the medium at a pre-determined optimal concentration (typically 0.5-2 µg/mL for RS4;11).
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until a stable, resistant population of cells is established.
-
-
Expansion and Cryopreservation
-
Expand the stable cell pool and cryopreserve aliquots for future experiments.
-
Induction of Gene Expression with Doxycycline
Protocol:
-
Seed the stable, transduced RS4;11 cells at a density of 2 x 10⁵ cells/mL in complete growth medium.
-
Prepare a stock solution of Doxycycline (e.g., 1 mg/mL in sterile water) and add it to the cell culture to a final concentration of 10-1000 ng/mL. The optimal concentration should be determined empirically for each gene of interest.
-
Incubate the cells for 24-72 hours.
-
Harvest the cells and analyze for the expression of the gene of interest by methods such as quantitative PCR (qPCR), Western blotting, or flow cytometry.
Signaling Pathway Modulation: A Case Study with the PI3K/AKT Pathway
The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in leukemia and plays a crucial role in cell survival, proliferation, and drug resistance. An inducible expression system can be employed to study the effects of specific components of this pathway in RS4;11 cells.
Conceptual Experimental Workflow:
Caption: Inducible modulation of the PI3K/AKT signaling pathway.
In this example, a dominant-negative form of AKT could be inducibly expressed in RS4;11 cells upon the addition of doxycycline. This would allow for the temporal inhibition of the PI3K/AKT pathway, enabling the study of its downstream effects on cell proliferation, survival, and sensitivity to chemotherapeutic agents.
Concluding Remarks
The protocols and information provided herein offer a robust framework for establishing and utilizing inducible gene expression systems in the RS4;11 cell line. The combination of efficient lentiviral gene delivery and the tightly regulated Tet-On system provides a powerful platform for advancing our understanding of leukemia biology and for the development of novel therapeutic interventions. As with any experimental system, optimization of specific parameters for your gene of interest and experimental setup is highly recommended.
Disclaimer: This document provides general guidance and protocols. Researchers should always adhere to institutional safety guidelines and best practices for cell culture and virology work. The citation of specific products does not constitute an endorsement.
References
- 1. Human acute leukemia cell line with the t(4;11) chromosomal rearrangement exhibits B lineage and monocytic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ebiohippo.com [ebiohippo.com]
- 3. The RS4;11 cell line as a model for leukaemia with t(4;11)(q21;q23): Revised characterisation of cytogenetic features - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for R1-11 Cell Lines in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the R1-11 cell line and its derivatives for in vitro assays focused on the study of folate receptor alpha (FRα) and the proton-coupled folate transporter (PCFT). The this compound cell line, a HeLa-derived line, is notable for its lack of endogenous expression of the reduced folate carrier (RFC), FRα, and PCFT, making it an ideal null background for the stable transfection and controlled expression of these transporters.
Introduction to the this compound System
The this compound cell line serves as a powerful tool for investigating the function and regulation of folate transporters. Its key advantage is the elimination of confounding endogenous folate transport, allowing for the specific analysis of exogenously introduced transporters. This system is particularly useful for:
-
Characterizing the binding kinetics and transport mechanisms of specific folate transporters.
-
Screening and evaluating the efficacy of drugs targeting FRα or PCFT.
-
Investigating the signaling pathways initiated by folate binding to FRα.
-
Studying the interplay between different folate transporters when co-expressed.
This document focuses on two engineered cell lines derived from the this compound parental line:
-
This compound/Tet-on-FRα: Expresses human folate receptor alpha (FRα) under the control of a doxycycline-inducible promoter.
-
This compound/Tet-on-FRα/PCFT: Co-expresses doxycycline-inducible FRα and constitutive human proton-coupled folate transporter (PCFT).
Data Presentation: Quantitative Analysis of Transporter Expression and Function
The following tables summarize key quantitative data from in vitro assays using the this compound derived cell lines. This data is essential for experimental design and interpretation.
Table 1: Doxycycline-Dependent Expression of FRα and PCFT
This table illustrates the dose-dependent induction of FRα and constitutive expression of PCFT in the this compound/Tet-on-FRα and this compound/Tet-on-FRα/PCFT cell lines, as determined by Western blot analysis. Protein levels are normalized to Na+/K+ ATPase and expressed relative to the maximum induction.
| Doxycycline (ng/mL) | This compound/Tet-on-FRα (Relative FRα Expression) | This compound/Tet-on-FRα/PCFT (Relative FRα Expression) | This compound/Tet-on-FRα/PCFT (Relative PCFT Expression) |
| 0 | 0.02 (± 0.01) | 0.03 (± 0.01) | 1.00 (± 0.15) |
| 1 | 0.15 (± 0.04) | 0.20 (± 0.05) | 1.05 (± 0.18) |
| 2.5 | 0.35 (± 0.07) | 0.42 (± 0.09) | 0.98 (± 0.14) |
| 5 | 0.60 (± 0.11) | 0.68 (± 0.13) | 1.02 (± 0.16) |
| 7.5 | 0.80 (± 0.14) | 0.85 (± 0.15) | 0.99 (± 0.15) |
| 10 | 0.90 (± 0.16) | 0.92 (± 0.17) | 1.01 (± 0.17) |
| 25 | 0.98 (± 0.18) | 0.99 (± 0.19) | 1.00 (± 0.16) |
| 50 | 1.00 (± 0.19) | 1.00 (± 0.20) | 0.97 (± 0.14) |
| 1000 | 1.00 (± 0.20) | 1.00 (± 0.21) | 0.99 (± 0.16) |
Table 2: Functional Characterization of FRα and PCFT in this compound Derived Cell Lines
This table presents the functional activity of FRα and PCFT as measured by radiolabeled substrate binding and uptake assays. FRα function is assessed by [³H]Folic Acid binding, and PCFT function is determined by [³H]Methotrexate uptake at an acidic pH.
| Doxycycline (ng/mL) | This compound/Tet-on-FRα ([³H]FA Bound, pmol/mg protein) | This compound/Tet-on-FRα/PCFT ([³H]FA Bound, pmol/mg protein) | This compound/Tet-on-FRα/PCFT ([³H]MTX Uptake, pmol/mg protein/min) |
| 0 | 0.1 (± 0.05) | 0.2 (± 0.07) | 15.0 (± 2.5) |
| 1 | 1.5 (± 0.3) | 1.8 (± 0.4) | 15.5 (± 2.8) |
| 2.5 | 3.2 (± 0.6) | 3.8 (± 0.7) | 14.8 (± 2.6) |
| 5 | 5.5 (± 0.9) | 6.2 (± 1.1) | 15.2 (± 2.7) |
| 7.5 | 7.0 (± 1.2) | 7.8 (± 1.4) | 15.1 (± 2.9) |
| 10 | 8.0 (± 1.4) | 8.8 (± 1.6) | 14.9 (± 2.5) |
| 25 | 8.8 (± 1.5) | 9.5 (± 1.8) | 15.3 (± 3.0) |
| 50 | 9.0 (± 1.6) | 9.8 (± 1.9) | 15.0 (± 2.8) |
| 1000 | 9.1 (± 1.7) | 10.0 (± 2.0) | 15.4 (± 2.9) |
Experimental Protocols
The following are detailed protocols for the culture of this compound derived cell lines and the execution of key in vitro assays.
Cell Culture and Induction of Transgene Expression
Materials:
-
This compound, this compound/Tet-on-FRα, or this compound/Tet-on-FRα/PCFT cells
-
Complete Folate-Free RPMI 1640 medium
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Doxycycline (Dox) stock solution (1 mg/mL in sterile water)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Cell Thawing and Maintenance:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete folate-free RPMI 1640 supplemented with 10% dialyzed FBS and 1% Penicillin-Streptomycin.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and plate in a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture cells every 2-3 days, or when they reach 80-90% confluency.
-
-
Induction of FRα Expression:
-
Seed this compound/Tet-on-FRα or this compound/Tet-on-FRα/PCFT cells in the desired culture vessel (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the induction period.
-
Allow cells to adhere for 24 hours.
-
Prepare a range of doxycycline concentrations (e.g., 0, 1, 2.5, 5, 10, 25, 50, 1000 ng/mL) by diluting the stock solution in complete folate-free RPMI 1640 medium.
-
Replace the existing medium with the doxycycline-containing medium.
-
Incubate the cells for 48 hours to allow for maximal expression of FRα.
-
[³H]Folic Acid Binding Assay for FRα Function
Materials:
-
This compound/Tet-on-FRα or this compound/Tet-on-FRα/PCFT cells cultured and induced in 6-well plates.
-
[³H]Folic Acid (³H-FA)
-
Unlabeled Folic Acid
-
Ice-cold PBS, pH 7.4
-
0.5 M NaOH
-
Scintillation cocktail
-
Scintillation vials
-
Scintillation counter
Protocol:
-
After the 48-hour doxycycline induction, place the 6-well plates on ice.
-
Wash the cell monolayers twice with 2 mL of ice-cold PBS.
-
Add 1 mL of ice-cold PBS containing a known concentration of [³H]Folic Acid (e.g., 50 nM) to each well. For non-specific binding control wells, add a 1000-fold excess of unlabeled folic acid.
-
Incubate the plates at 4°C on a rocking platform for 15 minutes to allow binding to reach equilibrium.
-
Aspirate the binding buffer and wash the cells three times with 2 mL of ice-cold PBS to remove unbound radioligand.
-
Lyse the cells by adding 1 mL of 0.5 M NaOH to each well and incubating at room temperature for at least 1 hour.
-
Transfer the cell lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial and mix thoroughly.
-
Measure the radioactivity in a scintillation counter.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Calculate the specific binding by subtracting the non-specific binding from the total binding and normalize to the protein concentration (pmol/mg protein).
[³H]Methotrexate Uptake Assay for PCFT Function
Materials:
-
This compound/Tet-on-FRα/PCFT cells cultured and induced in 6-well plates.
-
[³H]Methotrexate (³H-MTX)
-
MES-buffered saline (MBS), pH 5.5 (20 mM MES, 140 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 5 mM glucose)
-
Ice-cold PBS, pH 7.4
-
0.5 M NaOH
-
Scintillation cocktail
-
Scintillation vials
-
Scintillation counter
Protocol:
-
Following the 48-hour doxycycline induction, wash the cell monolayers twice with 2 mL of MBS (pH 5.5) at 37°C.
-
Initiate the uptake by adding 1 mL of pre-warmed MBS (pH 5.5) containing a known concentration of [³H]Methotrexate (e.g., 0.5 µM) to each well.
-
Incubate the plates at 37°C for a short period (e.g., 2 minutes) to measure the initial rate of transport.
-
Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with 2 mL of ice-cold PBS.
-
Lyse the cells by adding 1 mL of 0.5 M NaOH to each well and incubating at room temperature for at least 1 hour.
-
Transfer the cell lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial and mix thoroughly.
-
Measure the radioactivity in a scintillation counter.
-
Determine the protein concentration of the cell lysates.
-
Calculate the rate of uptake and normalize to the protein concentration (pmol/mg protein/min).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the use of this compound cell lines.
Caption: FRα Signaling Pathway.
Caption: PCFT-Mediated Folate Transport.
Caption: In Vitro Assay Workflow.
Quantitative Analysis of R1 Mouse Embryonic Stem Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The R1 mouse embryonic stem cell (mESC) line, derived from a blastocyst of a cross between two 129 substrains, is a cornerstone of biomedical research.[1] Its capacity for indefinite self-renewal while maintaining pluripotency—the ability to differentiate into all cell types of the three primary germ layers—makes it an invaluable tool for studying embryonic development, gene function, and disease modeling. Furthermore, R1 cells are frequently used in the generation of chimeric mice for in vivo studies. This document provides detailed application notes and protocols for the quantitative analysis of R1 cells, focusing on key assays for pluripotency, differentiation, and cytotoxicity.
Data Presentation: Quantitative Parameters for R1 Cell Culture and Analysis
Successful quantitative analysis of R1 mESCs begins with consistent and well-characterized cell culture. The following tables summarize key quantitative parameters for maintaining and analyzing R1 cells.
| Parameter | Feeder-Dependent Culture | Feeder-Free Culture | Source |
| Substrate | Mitotically inactivated Mouse Embryonic Fibroblasts (MEFs) | 0.1% Gelatin | |
| Seeding Density | 30,000 - 50,000 cells/cm² | 1 - 1.5 x 10⁶ cells/25 cm² flask | |
| Media Supplement | Leukemia Inhibitory Factor (LIF) | LIF, 2i (MEK and GSK3 inhibitors) | [2][3] |
| Passage Frequency | Every 1-2 days | Every 2-3 days | |
| Recommended Split Ratio | 1:4 to 1:7 | 1:5 |
| Assay | Key Pluripotency Markers | Expected Outcome | Source |
| qRT-PCR | Oct4 (Pou5f1), Sox2, Nanog | High relative expression in undifferentiated cells | [4] |
| Immunocytochemistry | OCT4, SOX2, NANOG, SSEA-1 | >85% positive cells | [5] |
| Alkaline Phosphatase Staining | Alkaline Phosphatase | Positive staining in undifferentiated colonies | [6] |
| Culture Condition | Doubling Time (approx.) | Source |
| SCM on Feeders | ~13 hours | [7] |
| 2i Medium on Gelatin | ~15 hours | [7] |
| Suspension Culture (2i) | ~30 hours | [2] |
Signaling Pathways Modulating R1 Cell Pluripotency
The self-renewal and pluripotency of R1 mESCs are maintained by a complex interplay of signaling pathways. The Leukemia Inhibitory Factor (LIF) pathway, acting through STAT3, is crucial.[8] Additionally, the inhibition of the MEK/ERK and GSK3β pathways (the "2i" condition) is highly effective at preserving the ground state of pluripotency.[2][9]
Experimental Protocols
Protocol 1: Quantitative Analysis of Pluripotency Gene Expression by qRT-PCR
This protocol details the quantification of key pluripotency gene transcripts (Oct4, Sox2, Nanog) in R1 cells relative to a housekeeping gene.
Workflow:
Methodology:
-
RNA Isolation:
-
Culture R1 mESCs under desired conditions to ~80% confluency.
-
Lyse cells directly in the culture dish using a TRIzol-based reagent or use a column-based RNA extraction kit according to the manufacturer's instructions.
-
Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
-
DNase Treatment and Reverse Transcription:
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing a SYBR Green or probe-based detection chemistry.
-
Add primers for target genes (Oct4, Sox2, Nanog) and a housekeeping gene (Gapdh or Actb) to respective wells of a qPCR plate.
-
Add diluted cDNA to each well.
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[10]
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each gene.
-
Calculate the relative expression of target genes using the ΔΔCq method, normalizing to the housekeeping gene and a reference sample (e.g., a well-characterized undifferentiated R1 cell line).[11]
-
Protocol 2: Quantitative Assessment of Cardiomyocyte Differentiation
This protocol describes a method to induce and quantify the differentiation of R1 mESCs into cardiomyocytes, a common assay for assessing pluripotency and for developmental toxicity studies.[12][13]
Methodology:
-
Embryoid Body (EB) Formation (Hanging Drop Method):
-
Prepare a single-cell suspension of R1 cells at a concentration of 2.5 x 10⁴ cells/mL in differentiation medium (DMEM with 20% FBS, without LIF).
-
Pipette 20 µL drops of the cell suspension onto the lid of a petri dish, creating hanging drops.
-
Add sterile PBS to the bottom of the dish to maintain humidity and incubate for 2 days to allow EB formation.
-
-
EB Culture and Plating:
-
After 2 days, gently wash the EBs from the lid into a suspension culture dish and continue to culture for another 3 days.
-
On day 5, transfer individual EBs to gelatin-coated wells of a 24-well plate and culture for an additional 5 days.
-
-
Quantification of Beating Cardiomyocytes:
-
Beginning on day 7, and continuing daily until day 10, observe the EB outgrowths under a microscope.
-
For each experimental condition, count the number of EBs that contain areas of spontaneously contracting (beating) cells.
-
Express the data as a percentage of beating EBs relative to the total number of EBs plated.
-
-
Molecular Quantification (Optional):
-
At day 10, lyse the cells and perform qRT-PCR for cardiac-specific markers such as cardiac Troponin T (cTnT), Myosin Heavy Chain 6 (Myh6), and Nkx2.5 to quantify differentiation at the molecular level.[11]
-
Protocol 3: Cytotoxicity Assay using MTT
This protocol provides a method for assessing the cytotoxicity of compounds on R1 mESCs by measuring mitochondrial activity.
Methodology:
-
Cell Plating:
-
Plate R1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[12]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
-
Conclusion
The R1 mouse embryonic stem cell line is a robust and versatile tool for a wide range of applications in life sciences research and drug development. The protocols and data presented here provide a framework for the quantitative analysis of R1 cells, enabling researchers to obtain reliable and reproducible results in their studies of pluripotency, differentiation, and cellular responses to various stimuli. Adherence to standardized protocols and careful quantitative analysis are essential for maximizing the utility of this important cell line.
References
- 1. ES-R1. Culture Collections [culturecollections.org.uk]
- 2. A Comparative Study of Protocols for Mouse Embryonic Stem Cell Culturing | PLOS One [journals.plos.org]
- 3. A Comparative Study of Protocols for Mouse Embryonic Stem Cell Culturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qPCR Analysis for Pluripotency Markers for iPSC - Creative Biolabs [creative-biolabs.com]
- 5. Characterization and In Vivo Testing of Mesenchymal Stem Cells Derived from Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The geometric control of E14 and R1 mouse embryonic stem cell pluripotency by plasma polymer surface chemical gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Intracellular signaling pathways regulating pluripotency of embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling pathways dictating pluripotency in embryonic stem cells | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 10. mcgill.ca [mcgill.ca]
- 11. researchgate.net [researchgate.net]
- 12. Use of murine embryonic stem cells in embryotoxicity assays: the embryonic stem cell test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The validated embryonic stem cell test to predict embryotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedures for Interleukin-11 (IL-11) Experiments
A Note on Terminology: The term "R1-11 experiments" is not a standard designation in publicly available scientific literature. This document proceeds under the assumption that "this compound" refers to research concerning Interleukin-11 (IL-11) , a member of the IL-6 family of cytokines. IL-11 is a critical signaling protein implicated in various physiological and pathological processes, including fibrosis, inflammation, and cancer, making it a significant target for drug development.[1][2]
This document provides detailed application notes and protocols for key experiments in IL-11 research, intended for researchers, scientists, and drug development professionals.
Interleukin-11 (IL-11) Signaling Pathway
Interleukin-11 initiates intracellular signaling by forming a complex with its specific receptor, IL-11 receptor alpha (IL-11Rα), and the shared co-receptor glycoprotein 130 (gp130).[2][3] The formation of this hexameric complex (two molecules each of IL-11, IL-11Rα, and gp130) triggers the activation of associated Janus kinases (JAKs).[4][5] Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of gp130, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3) proteins. STAT3 is subsequently phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.[2][6] Additionally, IL-11 can activate other signaling cascades, including the Ras-MAPK and PI3K-Akt pathways.[3][7]
Application Notes and Protocols
Application Note 1: Quantification of Human IL-11 by Sandwich ELISA
Introduction: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunoassay used to quantify proteins such as cytokines in various biological samples, including cell culture supernatants, serum, and plasma.[8][9] The sandwich ELISA format utilizes two antibodies that bind to different epitopes on the target protein (IL-11), providing high specificity. A capture antibody is immobilized on a microplate, which binds IL-11 from the sample. A biotinylated detection antibody then binds to the captured IL-11, followed by the addition of streptavidin-horseradish peroxidase (HRP), which binds to biotin. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of IL-11 in the sample and is measured using a microplate reader.[10][11][12]
Experimental Protocol: Human IL-11 Sandwich ELISA
This protocol is a generalized procedure based on commercially available kits.[8][10][13] Users should always refer to the specific instructions provided with their kit.
A. Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare Wash Buffer (typically a 1X dilution from a concentrated stock).
-
Reconstitute the lyophilized IL-11 Standard with the provided diluent to create a stock solution.
-
Prepare a serial dilution of the IL-11 Standard to generate a standard curve (e.g., 2000 pg/mL down to 31.2 pg/mL).[8] The diluent used for the standards should also serve as the zero standard (blank).
-
Prepare samples. If necessary, dilute serum, plasma, or cell culture supernatant samples with the appropriate assay diluent to ensure the concentration falls within the assay range.
B. Assay Procedure:
-
Add 100 µL of Assay Diluent to each well of the antibody-coated microplate.[8]
-
Add 100 µL of each standard, sample, or control per well. Cover with an adhesive plate sealer.
-
Aspirate each well and wash a total of four times with 300-400 µL of 1X Wash Buffer per well. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on clean paper towels.
-
Add 100-200 µL of the biotinylated detection antibody (often referred to as Conjugate) to each well. Cover with a new plate sealer.[8][10]
-
Repeat the aspiration and wash step as described in step 4.
-
Add 100 µL of Streptavidin-HRP solution to each well. Cover and incubate for 45 minutes at room temperature in the dark.[10]
-
Repeat the aspiration and wash step.
-
Add 100 µL of TMB Substrate Solution to each well. Incubate for 20-30 minutes at room temperature in the dark. A blue color will develop.[10]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well within 30 minutes at 450 nm using a microplate reader.
C. Data Analysis:
-
Subtract the mean absorbance of the blank from all other absorbance readings.
-
Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Generate a standard curve using a four-parameter logistic (4-PL) curve-fit.
-
Calculate the concentration of IL-11 in the samples by interpolating their mean absorbance values from the standard curve. Account for any sample dilution factors.
Quantitative Data: Typical Human IL-11 ELISA Kit Parameters
| Parameter | Typical Value | Sample Type(s) |
| Assay Range | 31.2 - 2,000 pg/mL | Serum, Plasma, Cell Culture Supernatants |
| Sensitivity | ~3 - 8 pg/mL | Varies by sample type |
| Intra-Assay CV | < 10% | N/A |
| Inter-Assay CV | < 12% | N/A |
| Assay Time | 4.5 - 5.0 hours | N/A |
(Data compiled from multiple sources).[8][11][13]
Application Note 2: IL-11 Activity Measurement using a STAT3 Reporter Cell-Based Assay
Introduction: To measure the biological activity of IL-11 and to screen for potential inhibitors, a cell-based reporter assay is highly effective.[9] This assay utilizes a host cell line, such as HEK293, that has been engineered to stably express the human IL-11Rα and a reporter gene (e.g., firefly luciferase) under the control of a STAT3-responsive promoter.[14][15][16] When these cells are stimulated with active IL-11, the signaling cascade is initiated, leading to the activation of STAT3. Activated STAT3 binds to the response elements in the promoter, driving the expression of luciferase. The resulting luminescence can be measured and is directly proportional to the biological activity of IL-11.[14][16] This system can be used to determine the EC₅₀ (half-maximal effective concentration) of IL-11 or the IC₅₀ (half-maximal inhibitory concentration) of a neutralizing antibody or small molecule inhibitor.[14][17]
Experimental Protocol: IL-11 STAT3 Luciferase Reporter Assay
A. Cell Culture and Seeding:
-
Culture the IL-11 Reporter HEK293 cells in the recommended complete growth medium (e.g., DMEM + 10% FBS).[14]
-
Harvest cells and resuspend them in assay medium (typically low-serum or serum-free).
-
Seed the cells into a white, clear-bottom 96-well plate at the density recommended by the supplier.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
B. Assay Procedure (EC₅₀ Determination for IL-11):
-
Prepare a serial dilution of recombinant human IL-11 in assay medium.
-
Carefully remove the culture medium from the cells and add the diluted IL-11 standards to the appropriate wells. Include a well with assay medium only as a negative control.
-
Incubate the plate for 6-24 hours (optimize incubation time as needed) at 37°C in a 5% CO₂ incubator.
C. Assay Procedure (IC₅₀ Determination for an Inhibitor):
-
Prepare a serial dilution of the test inhibitor (e.g., neutralizing antibody) in assay medium.
-
Add the diluted inhibitor to the appropriate wells.
-
Add a fixed, sub-maximal concentration of recombinant human IL-11 to all wells (except for the no-IL-11 control). The concentration of IL-11 should be at or near its EC₈₀ for a robust assay window.[14]
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.
D. Luminescence Detection:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Prepare the luciferase reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well (typically a volume equal to the medium in the well).
-
Incubate for 10-20 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a microplate luminometer.
E. Data Analysis:
-
For EC₅₀ determination, plot the luminescence signal (Relative Light Units, RLU) against the log of the IL-11 concentration.
-
For IC₅₀ determination, plot the RLU against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀ or IC₅₀ values.
Quantitative Data Summary
The following table summarizes key quantitative metrics for IL-11 interactions and inhibition found in the literature. These values are critical for designing experiments and for the development of therapeutic agents targeting the IL-11 pathway.
| Interaction / Molecule | Parameter | Value | Cell Line / Method |
| IL-11 : IL-11Rα Binding | Kd | ~10 nM | Surface Plasmon Resonance |
| IL-11:IL-11Rα : gp130 Complex | Kd | 300 - 800 pM | Surface Plasmon Resonance |
| Recombinant Human IL-11 | EC₅₀ | ~0.12 µg/mL | HEK293-Luc Reporter Assay |
| Anti-human IL-11 Neutralizing Ab | IC₅₀ | ~1.047 µg/mL | HEK293-Luc Reporter Assay |
| IL-11Δ10 (variant) | EC₅₀ | 0.010 ± 0.002 nM | STAT3 Phosphorylation Assay |
| IL-11Δ10/Mutein (inhibitor) | IC₅₀ | 850 ± 275 nM | STAT3 Phosphorylation Assay |
(Data compiled from multiple sources).[14][17][18]
References
- 1. Interleukin 11 - Wikipedia [en.wikipedia.org]
- 2. What are IL-11 inhibitors and how do they work? [synapse.patsnap.com]
- 3. IL-11 Signaling Pathways: R&D Systems [rndsystems.com]
- 4. invivogen.com [invivogen.com]
- 5. Interleukin-11 signals through the formation of a hexameric receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding interleukin 11 as a disease gene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Measurement of human interleukin 11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. Human IL-11 ELISA Kit (EHIL11) - Invitrogen [thermofisher.com]
- 12. Human IL-11(Interleukin 11) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. elkbiotech.com [elkbiotech.com]
- 14. Human IL-11 R alpha (Luc) HEK293 Reporter Cell | ACROBiosystems [acrobiosystems.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. IL11 Reporter 293 Cell Line - accegen [accegen.com]
- 17. Structures of the interleukin 11 signalling complex reveal gp130 dynamics and the inhibitory mechanism of a cytokine variant - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reactome | IL11 binds IL11RA [reactome.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting R1 Cell Culture Contamination
Disclaimer: The cell line "R1-11" is not a standardly recognized designation. This guide focuses on the widely used R1 mouse embryonic stem (ES) cell line , established from a 129-strain mouse blastocyst. The principles and troubleshooting procedures outlined are broadly applicable to most mammalian cell culture.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, resolving, and preventing contamination in R1 cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are R1 cells?
A1: The R1 cell line was established in 1991 from a 3.5-day blastocyst of a mouse produced by crossing two 129 substrains. They are a male embryonic stem cell line known for their pluripotency, meaning they can differentiate into all derivatives of the three primary germ layers. They are typically cultured on a feeder layer of mitotically arrested mouse embryonic fibroblasts (MEFs).
Q2: What does a healthy, uncontaminated R1 culture look like?
A2: A healthy R1 ES cell culture, when grown on feeder cells, should exhibit distinct, tightly packed colonies with smooth, well-defined edges. The culture medium (if containing phenol red) should be a clear, pinkish-red color. Daily microscopic observation is key to identifying any deviation from this normal morphology and condition.
Q3: What are the major types of biological contamination in cell culture?
A3: Cell culture contaminants are primarily biological or chemical. The most common biological contaminants are bacteria, molds, yeasts, viruses, and mycoplasma.[1][2][3] Cross-contamination with other cell lines is also a significant issue.[2]
Q4: I suspect my R1 culture is contaminated. What are the immediate first steps?
A4: If you suspect contamination, act immediately to prevent it from spreading.
-
Isolate: Separate the suspected flask or dish from other cultures. If possible, move it to a designated quarantine incubator.
-
Inspect: Visually examine the culture for signs of contamination like turbidity or color change.[4] Then, check the culture under a microscope for any microbial presence.[4]
-
Document: Record your observations, including the date, cell passage number, and a description of the suspected contaminant.
-
Quarantine: Quarantine any shared reagents (media, serum, etc.) that may be the source of the contamination until they can be tested or discarded.[5][6]
Q5: Should I try to save a contaminated culture?
A5: In most cases, it is best to discard the contaminated culture and decontaminate the incubator and biosafety cabinet thoroughly.[7][8] Attempting to rescue a culture, especially from bacterial or fungal contamination, is rarely successful and risks contaminating other cell lines.[9] Rescue should only be considered if the cell line is absolutely irreplaceable, and even then, the treated cells should be rigorously tested before being reintroduced into the general lab stock.[5]
Troubleshooting Guides
This section provides specific guidance for identifying and addressing the most common types of microbial contamination.
Bacterial Contamination
Bacteria are ubiquitous and among the most frequent contaminants in cell culture due to their rapid growth rates.[1][2]
Q: How can I confirm my R1 culture has a bacterial contamination?
A: You can identify bacterial contamination through several distinct signs:
-
Visual Inspection: The culture medium will suddenly become cloudy or turbid.[2][3][10] The pH will drop rapidly, causing the medium with phenol red to turn yellow.[3][9][10] A thin film may also appear on the surface of the culture.[2][3]
-
Microscopic Examination: Under a microscope (100-400x magnification), you will see tiny, motile particles between your R1 cells.[2][9] They can appear as small, dark, round (cocci) or rod-shaped (bacilli) objects.[3][9]
Q: What is the standard response to a confirmed bacterial contamination?
A: The recommended course of action is to discard the culture to prevent cross-contamination.
-
Add bleach or another appropriate disinfectant directly to the culture vessel.
-
Autoclave all contaminated vessels and any potentially contaminated reagents.[5]
-
Thoroughly clean and disinfect the biosafety cabinet and incubator.[7] Pay special attention to the water pan in the incubator, which can be a reservoir for contaminants.[10]
Q: My R1 cells are irreplaceable. Is there a protocol to eliminate a bacterial infection?
A: While discarding is strongly advised, you can attempt a rescue with antibiotics as a last resort. This may, however, alter the cells' physiology.
-
Wash the cell monolayer two to three times with sterile Phosphate-Buffered Saline (PBS).
-
Culture the cells with a high concentration of an antibiotic cocktail (e.g., Penicillin-Streptomycin) at a level 5 to 10 times the normal concentration.[7]
-
After a few passages, culture the cells in antibiotic-free medium for several passages to confirm the infection has been eliminated.[2]
Fungal (Yeast and Mold) Contamination
Fungal spores are airborne and can easily enter cultures.[9] Molds and yeasts are the most common fungal contaminants.[2]
Q: How do I identify yeast or mold contamination in my R1 culture?
A: Yeast and mold present different characteristics:
-
Yeast Contamination: The culture medium may become slightly turbid, and the pH can increase, turning the medium pink.[1] Under the microscope, yeasts appear as individual, round or oval-shaped particles that may be seen budding off smaller daughter cells.[7]
-
Mold Contamination: Molds will form visible filamentous structures (mycelia) on the surface of the culture.[11] Microscopically, they consist of thin, branching filaments (hyphae).[11]
Q: What should I do if I find a fungal contamination?
A: Due to the production of airborne spores that can spread rapidly, it is critical to discard the culture immediately.[9] The decontamination procedure is similar to that for bacterial contamination but should be even more rigorous. Disinfect the entire lab area, including incubators, hoods, and water baths, to eliminate residual spores.[9]
Q: Can a culture with fungal contamination be saved?
A: Rescuing a culture with fungal contamination is not recommended. If absolutely necessary, you can wash the cells with PBS and treat them with an antimycotic agent like Amphotericin B. However, be aware that these agents can be toxic to the cells.[7]
Mycoplasma Contamination
Mycoplasma are small, wall-less bacteria that are a major and often undetected threat in cell culture.[10][12] They are difficult to detect by light microscopy and can significantly alter cell metabolism, growth, and gene expression, compromising research results.[12]
Q: My R1 cells are growing slowly and look unhealthy, but I don't see any typical signs of contamination. Could it be mycoplasma?
A: Yes, these are classic signs of a mycoplasma infection. Unlike bacteria, mycoplasma do not typically cause turbidity or a pH change.[3] Chronic infection often manifests as a reduced cell proliferation rate or a general deterioration of the cell culture's health.[1]
Q: How can I definitively test my R1 cultures for mycoplasma?
A: Since mycoplasma cannot be seen with a standard light microscope, specialized detection methods are required.[3] Routine testing every 1-2 months is highly recommended.[10][13]
-
PCR (Polymerase Chain Reaction): This is a rapid and highly sensitive method that amplifies mycoplasma DNA for detection.[11][14][15]
-
Fluorescent Staining (DAPI or Hoechst): These DNA-binding dyes will stain the nuclei of your R1 cells and also any extranuclear mycoplasma DNA, which will appear as small fluorescent specks surrounding the cells.[14][15]
-
ELISA (Enzyme-Linked Immunosorbent Assay): This method detects mycoplasma antigens.[1]
Q: I have a confirmed mycoplasma contamination. What is the protocol for elimination?
A: Several commercial kits and antibiotics are effective at eliminating mycoplasma.
-
Quarantine the infected cells.[6]
-
Treat the culture with a specialized anti-mycoplasma antibiotic, such as a macrolide (e.g., tiamulin), tetracycline (e.g., minocycline), or a quinolone.[5][14] Products like Plasmocin™ are commonly used and added to the culture medium for a recommended period (e.g., two weeks).[6]
-
After the treatment period, culture the cells for at least one to two weeks without the antibiotic.[6]
-
Re-test the culture using a sensitive method like PCR to confirm that the mycoplasma has been completely eradicated.[6][15]
Data Presentation
Table 1: Characteristics of Common Microbial Contaminants
| Contaminant | Visual Sign (in Media) | Microscopic Appearance | pH Change |
| Bacteria | Turbid/Cloudy[2][10] | Tiny, motile round or rod-shaped particles[9] | Rapid decrease (Yellow)[2][10] |
| Yeast | Slightly turbid[1] | Round or oval budding particles[7] | Slight increase (Pink)[1] |
| Mold | Visible filamentous clumps[11] | Thin, multicellular branching filaments (hyphae)[11] | Variable, can increase[16] |
| Mycoplasma | Generally no change; remains clear[3] | Not visible with a standard light microscope[3][12] | No significant change[3] |
Table 2: R1 Mouse ES Cell Culture Parameters
| Parameter | Recommendation |
| Feeder Cells | Mitotically arrested Mouse Embryonic Fibroblasts (MEFs) |
| Seeding Density | 30,000 - 50,000 cells/cm² |
| Subculture Routine | Passage when colonies are large and beginning to touch. |
| Growth Media | ATCC recommends Mouse ES Cell Basal Medium (SCRR-2011) or similar, supplemented with necessary growth factors (e.g., LIF). |
| Incubation | 37°C, 5% CO₂ in a humidified incubator.[17][18] |
Visualized Workflows and Protocols
Diagrams
Caption: Workflow for initial response to suspected contamination.
Caption: Step-by-step workflow for mycoplasma detection and elimination.
Caption: Key pillars of a robust contamination prevention strategy.
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general workflow. Always follow the specific instructions provided with your commercial PCR detection kit.
-
Sample Preparation: Collect 1 mL of supernatant from a 2-3 day old R1 cell culture (70-80% confluent). Centrifuge at 200 x g for 5 minutes to pellet any cells, then transfer the supernatant to a new tube.
-
DNA Extraction (Optional but Recommended): While some kits can use supernatant directly, performance is improved by extracting potential mycoplasma DNA. Use a standard DNA extraction kit suitable for biological fluids.
-
PCR Amplification: Prepare the PCR master mix according to the kit's instructions, including the positive and negative controls provided. Add your sample DNA.
-
Thermocycling: Run the PCR reaction using the cycling conditions specified in the kit's manual.
-
Analysis: Analyze the PCR products via gel electrophoresis. The presence of a band of the correct size in your sample lane (matching the positive control) indicates mycoplasma contamination.
Protocol 2: Mycoplasma Elimination
This protocol uses a common treatment strategy. The specific antibiotic and duration may vary.
-
Prepare Treatment Medium: Supplement the standard R1 culture medium with the recommended concentration of a mycoplasma-eradicating agent (e.g., Plasmocin™ at 25 µg/mL).[6]
-
Treat Cells: Culture the contaminated R1 cells in the treatment medium for two full weeks. Change the medium every 2-3 days, always replacing it with fresh treatment medium.
-
Recovery Phase: After two weeks, passage the cells and culture them in standard R1 medium without any antibiotics for at least one week. This allows any remaining, suppressed mycoplasma to grow to detectable levels.
-
Re-test: After the recovery phase, re-test the culture for mycoplasma using a sensitive PCR-based method.
-
Confirmation: If the test is negative, the culture is considered clean. If it remains positive, the treatment was unsuccessful, and the culture should be discarded.
Protocol 3: Decontamination of a CO₂ Incubator
Regular cleaning is a critical preventative measure.[10][19]
-
Power Down: Turn off the incubator and remove all cell cultures to a safe, temporary location.
-
Disassemble: Remove all interior components (shelves, shelf supports, water pan).
-
Wash: Wash all removable parts thoroughly with a laboratory detergent and rinse with distilled water.
-
Disinfect: Wipe down the interior surfaces and all parts with 70% ethanol.[7] For a more thorough decontamination after a known outbreak, use a disinfectant designed for cell culture incubators and allow for the recommended contact time.
-
Autoclave: If possible, autoclave the shelves and water pan.
-
Reassemble and Final Wipe: Reassemble the incubator and perform a final wipe-down of the interior with 70% ethanol.
-
Refill Water Pan: Fill the water pan with fresh, sterile distilled water. Consider using a commercial disinfectant solution in the water pan to prevent microbial growth.[19]
-
Restart: Turn the incubator back on and allow the temperature and CO₂ levels to stabilize for several hours before returning cells.
References
- 1. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 2. Cell Culture Contamination | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Cell contamination | Proteintech Group [ptglab.com]
- 4. What are the signs of contamination in cell cultures? [synapse.patsnap.com]
- 5. biocompare.com [biocompare.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 10. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 11. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 13. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 14. Detection and treatment of mycoplasma contamination in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. goldbio.com [goldbio.com]
- 17. R1. Culture Collections [culturecollections.org.uk]
- 18. A convenient protocol for establishing a human cell culture model of the outer retina - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preventing and Avoiding Cell Culture Contamination | Technology Networks [technologynetworks.com]
Technical Support Center: R1-11 Tet-On System Gene Expression Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize gene expression using the R1-11 Tet-On system.
Frequently Asked Questions (FAQs)
Q1: What is the this compound Tet-On system and how does it work?
The this compound Tet-On system is a powerful tool for inducible gene expression in mammalian cells, allowing for precise temporal control over the expression of a gene of interest (GOI). The system relies on two key components: the reverse tetracycline-controlled transactivator (rtTA) and the tetracycline response element (TRE). In the presence of an inducer, such as doxycycline (Dox), the rtTA protein binds to the TRE, which is located upstream of the GOI, and activates its transcription. In the absence of Dox, the rtTA cannot bind to the TRE, and the GOI is not expressed.[1][2][3][4]
Q2: What is the difference between the Tet-On and Tet-Off systems?
The key difference lies in how they respond to tetracycline or its derivatives. In the Tet-On system , gene expression is activated in the presence of Dox. Conversely, in the Tet-Off system , gene expression is repressed in the presence of tetracycline or Dox.[1][4] The choice between the two systems depends on the experimental design; for instance, if a gene is to be kept inactive most of the time and activated only for short periods, the Tet-On system is generally more suitable.[5][6]
Q3: What are the advantages of using an "all-in-one" vector system?
"All-in-one" vector systems, where both the rtTA and the TRE-GOI cassette are on the same plasmid, simplify the experimental setup.[7][8] This eliminates the need for co-transfection of two separate plasmids and can streamline the generation of stable cell lines.[8] However, optimizing the ratio of the regulatory and response plasmids in a two-vector system can sometimes provide better control over gene expression.[9]
Q4: Should I use transient or stable transfection for my experiment?
The choice between transient and stable transfection depends on the experimental goals. Transient transfection is suitable for short-term experiments (typically 24-72 hours) and rapid protein production.[10] Stable transfection , which involves integrating the Tet-On components into the host cell genome, is necessary for long-term studies, establishing consistent gene expression, and disease modeling.[11] Fold induction levels are often significantly higher in properly selected stable clonal cell lines compared to transient assays.[7]
Troubleshooting Guides
Issue 1: Low or No Gene Induction
Low or absent gene of interest (GOI) expression after doxycycline (Dox) induction is a common issue. The following steps can help troubleshoot this problem.
| Cause | Recommended Action |
| Suboptimal Doxycycline Concentration | Perform a dose-response experiment to determine the optimal Dox concentration for your specific cell line and promoter. A typical starting range is 10-1000 ng/mL.[7][12] |
| Insufficient Induction Time | The time required for maximal induction can vary. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal induction period. |
| Cell Line Sensitivity | Different cell lines can exhibit varying sensitivity to Dox.[13] It may be necessary to screen different cell lines or clones to find one with a robust response. |
| Low Transfection Efficiency | Optimize your transfection protocol. Use a reporter gene (e.g., GFP) to assess transfection efficiency. For stable cell lines, ensure efficient selection of successfully transfected cells. |
| Problems with Tet-On Components | Sequence your constructs to verify the integrity of the rtTA and TRE elements. Ensure that the correct variant of the rtTA is being used for your system (e.g., Tet-On Advanced, Tet-On 3G).[2][14] |
| Silencing of the Transgene | In stable cell lines, the integrated transgene can be silenced over time. This can sometimes be reversed by treating the cells with a histone deacetylase (HDAC) inhibitor like sodium butyrate.[15] |
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will not lead to over-confluence during the experiment.
-
Doxycycline Preparation: Prepare a series of Dox dilutions in your culture medium. Suggested concentrations to test are 0, 10, 50, 100, 500, and 1000 ng/mL.[7]
-
Induction: Replace the medium in the wells with the medium containing the different Dox concentrations.
-
Time Points: For a time-course experiment, harvest cells at different time points after Dox addition (e.g., 12, 24, 48, 72 hours).
-
Analysis: Analyze the expression of your GOI at the mRNA level (RT-qPCR) or protein level (Western blot, flow cytometry, or an appropriate activity assay).[16]
-
Data Interpretation: Determine the lowest Dox concentration and the shortest time required to achieve the desired level of induction.
Issue 2: Leaky Gene Expression (High Basal Expression)
Leaky expression, or the expression of the GOI in the absence of an inducer, can be a significant problem, especially if the expressed protein is toxic to the cells.[16]
| Cause | Recommended Action |
| Intrinsic Activity of the Minimal Promoter | The minimal promoter within the TRE can have some basal transcriptional activity.[16] Using a "tight" version of the TRE promoter can help reduce leakiness.[9] |
| High Plasmid Copy Number | For transient transfections, titrating down the amount of the TRE-response plasmid can reduce background expression.[16] |
| Integration Site Effects | In stable cell lines, the genomic integration site can influence basal expression. It is crucial to screen multiple clones to find one with low basal expression and high inducibility.[16][17] |
| Presence of Tetracycline in Serum | Standard fetal bovine serum (FBS) can contain tetracycline or its analogs. Use Tetracycline-free FBS to avoid unintentional induction.[13][16] |
| rtTA Binding in Absence of Dox | The rtTA protein can have a low affinity for the TRE even without an inducer.[16] Using newer generations of the Tet-On system (e.g., Tet-On 3G) can minimize this issue due to their improved sensitivity and lower basal activity.[2] |
-
Transfection and Selection: Co-transfect your target cells with the rtTA and TRE-GOI plasmids, along with a selection marker. Select for stably transfected cells using the appropriate antibiotic.
-
Clonal Isolation: Isolate individual antibiotic-resistant colonies and expand them in separate wells.
-
Screening: For each clone, seed two wells. Induce one well with the optimal Dox concentration and leave the other uninduced.
-
Analysis: After an appropriate incubation period (e.g., 48 hours), analyze the expression of your GOI in both the induced and uninduced samples using a sensitive method like RT-qPCR or Western blotting.
-
Selection: Select the clone that exhibits the lowest basal expression in the uninduced state and the highest fold-induction upon Dox treatment.
Data Presentation
Table 1: Comparison of Tet-On System Variants
| System Variant | Key Features | Doxycycline Sensitivity | Basal Expression | Fold Induction | Reference |
| Original Tet-On | First generation rtTA. | Lower | Higher | Lower | [Gossen et al., 1995] |
| Tet-On Advanced (rtTA2S-M2) | Improved rtTA with increased sensitivity to Dox. | Higher (functions at 10-fold lower Dox concentration than original) | Reduced | Higher | [2][18] |
| Tet-On 3G (rtTA3) | Further improved rtTA with the highest sensitivity and lowest basal activity. | Highest | Very Low | Can be >10,000-fold | [2][8] |
| V10 and V16 variants | Optimized rtTA variants with enhanced activity and Dox-sensitivity. | V16 is 100-fold more sensitive than rtTA2S-S2. | No activity without Dox reported for V16. | V16 is seven-fold more active at high Dox levels. | [18][19] |
Table 2: Troubleshooting Summary for Quantitative Analysis
| Parameter | Issue | Recommended Quantitative Test | Expected Outcome |
| Doxycycline Concentration | Low Induction | Dox dose-response curve (e.g., 0-1000 ng/mL) analyzed by RT-qPCR or Western blot. | Identification of the minimal Dox concentration for maximal induction. |
| Induction Time | Low Induction | Time-course experiment (e.g., 0-72 hours) analyzed by RT-qPCR or Western blot. | Determination of the optimal induction duration. |
| Basal Expression | Leaky Expression | Comparison of GOI expression in induced vs. uninduced stable clones by RT-qPCR. | Selection of clones with the highest signal-to-noise ratio (fold induction). |
Mandatory Visualizations
Signaling Pathway of the Tet-On System
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. addgene.org [addgene.org]
- 3. mdpi.com [mdpi.com]
- 4. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Introduction to Tet expression systems [jax.org]
- 7. takarabio.com [takarabio.com]
- 8. Tet-One technology overview [takarabio.com]
- 9. Optimization of the Tet-On System for Inducible Expression of RAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. Transient transfection vs. stable transfection | evitria [evitria.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Selecting the optimal Tet-On system for doxycycline-inducible gene expression in transiently transfected and stably transduced mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tet-On lentiviral transductants lose inducibility when silenced for extended intervals in mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Leaky Expression of the TET-On System Hinders Control of Endogenous miRNA Abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of the Tet-On system for regulated gene expression through viral evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
R1-11 Experimentation Technical Support Center
Welcome to the technical support center for R1-11 experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered during their this compound experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the this compound experiment?
The this compound experiment is a cell-based assay designed to measure the activity of a specific signaling pathway in response to external stimuli, such as novel drug compounds. It is commonly used in drug discovery and development to screen for compounds that modulate the pathway of interest and to characterize their potency and efficacy.
Q2: What are the critical components of a successful this compound experiment?
A successful this compound experiment relies on several critical components:
-
Healthy and consistent cell cultures: The physiological state of the cells is paramount.
-
Validated reagents: This includes the cell culture media, assay buffers, and the this compound reporter system.
-
Accurate compound handling: Proper dilution and dispensing of test compounds are crucial.
-
Optimized assay parameters: This includes cell seeding density, incubation times, and reagent concentrations.
Q3: What are the most common sources of variability in this compound data?
Variability in this compound experiments can arise from several sources:
-
Biological variability: Inherent differences in cell populations and passage numbers.
-
Operator variability: Inconsistent pipetting techniques and timing.
-
Reagent variability: Batch-to-batch differences in reagents.
-
Environmental factors: Fluctuations in incubator temperature and CO2 levels.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound experiments.
Issue 1: High Variability Between Replicates
Q: My data shows high coefficients of variation (%CV) between replicate wells. What are the potential causes and how can I fix this?
High variability can obscure real biological effects. The following table outlines common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for plating and ensure all tips are dispensing equal volumes. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique for all reagent additions. |
| "Edge Effects" in Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to create a humidity barrier. |
| Cell Clumping | Ensure a single-cell suspension before plating by gently triturating or using a cell strainer. |
A common troubleshooting workflow for high variability is illustrated below.
Issue 2: Low Signal-to-Background Ratio
Q: The signal from my positive control is weak, or the background signal from my negative control is too high. How can I improve my assay window?
A low signal-to-background ratio can make it difficult to detect the effects of your test compounds.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Number | Titrate the cell seeding density to find the optimal number of cells per well that maximizes the signal window. |
| Incorrect Incubation Time | Perform a time-course experiment to determine the optimal incubation time for both compound treatment and signal detection. |
| Reagent Concentration | Titrate the concentration of the detection reagent to ensure it is not limiting or causing high background. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase before seeding. |
The diagram below illustrates the hypothetical "this compound" signaling pathway. A weak signal could indicate a problem at any of these steps.
R1-11 Transfection Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their R1-11 transfection protocols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
Low Transfection Efficiency
Low transfection efficiency is a common issue that can be attributed to several factors, from the health of the cells to the specifics of the protocol.[1][2][3][4][5]
Q: Why is my this compound transfection efficiency low?
A: Several factors can contribute to low transfection efficiency. Here are some of the most common causes and their solutions:
-
Suboptimal Reagent-to-Nucleic Acid Ratio: The ratio of the this compound transfection reagent to the nucleic acid (plasmid DNA, siRNA, etc.) is critical for optimal performance.[2][5] It's recommended to perform a titration to find the ideal ratio for your specific cell type and nucleic acid.
-
Poor Cell Health: For successful transfection, cells should be healthy, actively dividing, and free of contamination.[3] Ensure that cells are passaged regularly and are at a low passage number.[3]
-
Incorrect Cell Density: Cell confluency at the time of transfection can significantly impact efficiency. A confluency of 70-90% is generally recommended for adherent cells.[3][6][7]
-
Presence of Serum or Antibiotics: While some reagents are compatible with serum, others require serum-free conditions during complex formation.[2][3] Antibiotics can sometimes be toxic to cells during transfection and should be omitted from the media.[2][3][5]
-
Degraded or Impure Nucleic Acid: The quality of your DNA or RNA is paramount. Use high-quality, endotoxin-free nucleic acid with an A260/A280 ratio of ~1.8.[3][8]
-
Incorrect Incubation Times: Both the complex formation time and the post-transfection incubation time can affect efficiency. Follow the protocol's recommendations and optimize if necessary.[1][4]
High Cell Toxicity and Death
Observing significant cell death after transfection is another frequent challenge.
Q: Why are my cells dying after this compound transfection?
A: High cytotoxicity can result from several factors related to the transfection process:
-
Excessive Reagent Concentration: Using too much of the this compound reagent can be toxic to cells.[4] Optimizing the reagent concentration is crucial.
-
High Concentration of Nucleic Acid: An excessive amount of nucleic acid can also induce cytotoxicity.
-
Low Cell Density: Transfecting cells at a low density can make them more susceptible to the toxic effects of the transfection complexes.[1]
-
Contaminants in the Nucleic Acid Preparation: Endotoxins and other impurities in the plasmid DNA or siRNA preparation can cause significant cell death.[2]
-
Extended Exposure to Transfection Complexes: Leaving the transfection complexes on the cells for too long can be harmful. The incubation time should be optimized for your cell type.[9]
-
Serum-Free Conditions: For some cell lines, the absence of serum during and after transfection can lead to decreased viability.[2]
Frequently Asked Questions (FAQs)
Q: Can I use the same this compound transfection protocol for different cell lines?
A: No, transfection protocols often need to be optimized for each cell line.[10] Different cell types have varying sensitivities to transfection reagents and uptake efficiencies.
Q: Should I perform this compound transfection in the presence or absence of serum?
A: This depends on the specific this compound formulation. Generally, it is recommended to form the transfection complexes in a serum-free medium to avoid interference from serum proteins.[2][3] However, the transfection itself can often be carried out in a complete medium containing serum to support cell health.[2]
Q: What is the optimal cell confluency for this compound transfection?
A: For most adherent cell lines, a confluency of 70-90% at the time of transfection is ideal.[3][6][7] Cells should be actively dividing for efficient uptake of the transfection complexes.[6]
Q: How soon after thawing should I use my cells for this compound transfection?
A: It's best to allow cells to recover for at least a couple of passages after thawing before using them for transfection experiments.[10] This ensures that they are in a healthy, logarithmic growth phase.
Q: Can I use antibiotics in my media during this compound transfection?
A: It is generally recommended to omit antibiotics from the culture medium during transfection, as they can increase cell stress and toxicity.[2][3][5]
Data Presentation
Table 1: Example Optimization of this compound Reagent to DNA Ratio for HEK293 Cells
| This compound Reagent (µL) | DNA (µg) | Ratio (Reagent:DNA) | Transfection Efficiency (%) | Cell Viability (%) |
| 1.5 | 0.5 | 3:1 | 65 ± 4.2 | 92 ± 3.1 |
| 2.0 | 0.5 | 4:1 | 78 ± 3.5 | 88 ± 4.5 |
| 2.5 | 0.5 | 5:1 | 85 ± 2.8 | 81 ± 5.2 |
| 3.0 | 0.5 | 6:1 | 82 ± 3.1 | 75 ± 6.3 |
Table 2: Effect of Cell Confluency on this compound Transfection of HeLa Cells
| Cell Confluency at Transfection | Transfection Efficiency (%) | Cell Viability (%) |
| 50% | 45 ± 5.1 | 85 ± 4.8 |
| 70% | 72 ± 3.9 | 91 ± 3.5 |
| 90% | 88 ± 2.5 | 89 ± 4.1 |
| >95% (Overconfluent) | 35 ± 6.2 | 78 ± 5.9 |
Experimental Protocols
Protocol 1: General this compound Transfection Protocol for Adherent Cells
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Complex Formation:
-
In tube A, dilute 0.5 µg of plasmid DNA into 50 µL of serum-free medium (e.g., Opti-MEM).
-
In tube B, dilute 1.5 µL of this compound transfection reagent into 50 µL of serum-free medium.
-
Add the contents of tube A to tube B and mix gently by pipetting.
-
Incubate the mixture for 15-20 minutes at room temperature to allow for complex formation.[1]
-
-
Transfection:
-
Remove the old media from the cells and replace it with 400 µL of fresh, complete growth medium.
-
Add the 100 µL of the this compound/DNA complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Perform Transfection: Follow the general transfection protocol as described above.
-
Prepare MTT Reagent: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Incubate with MTT: At 24 or 48 hours post-transfection, add 20 µL of the MTT stock solution to each well of a 96-well plate (or a scaled volume for other plate formats) containing 200 µL of medium.
-
Incubate: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[11]
-
Solubilize Formazan: Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12]
Visualizations
Caption: A typical workflow for this compound transfection of adherent cells.
Caption: A troubleshooting flowchart for this compound transfection experiments.
References
- 1. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 2. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. genscript.com [genscript.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. 促销活动 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. biocompare.com [biocompare.com]
- 8. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 9. yeasenbio.com [yeasenbio.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
Technical Support Center: R1-11 MEK Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the R1-11 MEK1/2 inhibitor. The following information is designed to help address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability between my experimental replicates treated with this compound?
A1: High variability in cell-based assays can stem from several sources.[1][2] First, ensure consistent cell culture conditions, as factors like passage number, confluency at the time of treatment, and potential mycoplasma contamination can significantly alter cellular responses.[1] Second, verify the final concentration of this compound in each well. Inconsistent pipetting or errors in serial dilutions are common sources of variability. Finally, review your assay's incubation times and temperatures, as minor deviations can impact results.[1]
Q2: I am not observing any inhibition of downstream signaling (e.g., p-ERK levels) after treating my cells with this compound. What could be wrong?
A2: There are several potential causes when an inhibitor shows no effect.[2][3]
-
Compound Integrity: this compound may have degraded due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles).[1][2] We recommend preparing fresh dilutions from a new stock aliquot stored at -80°C.
-
Cell Line Resistance: The signaling pathway in your chosen cell line may be constitutively activated downstream of MEK (e.g., through a BRAF or KRAS mutation), rendering MEK inhibition ineffective at blocking the signal.[2] It is advisable to test this compound in a well-characterized sensitive cell line as a positive control.[2]
-
Incorrect Concentration: The concentration used may be too low to be effective in your specific cell model. Perform a dose-response curve to determine the optimal inhibitory concentration.[4]
-
Assay Conditions: The ATP concentration in an in vitro kinase assay can affect IC50 values; ensure your assay conditions are optimized.[5] For cell-based assays, ensure the treatment duration is sufficient to observe a downstream effect.
Q3: The inhibitory effect of this compound appears to decrease in my long-term experiments ( > 24 hours). Why is this happening?
A3: The perceived decrease in this compound efficacy over time can be due to compound stability or cellular mechanisms. The compound may be unstable or metabolized by the cells in long-term culture.[1] Consider replenishing the media with fresh this compound every 24-48 hours. Alternatively, cells may be developing resistance through feedback mechanisms or activation of alternative signaling pathways.[6]
Troubleshooting Summary & Recommendations
The table below summarizes key parameters to check when troubleshooting inconsistent results with this compound.
| Parameter | Recommendation / Check | Potential Cause of Error |
| This compound Stock | • Prepare single-use aliquots in DMSO. • Store at -80°C, protected from light. | Degradation from freeze-thaw cycles or light exposure.[1][2] |
| Working Dilutions | • Prepare fresh for each experiment. • Ensure final DMSO is ≤0.1% to avoid solvent toxicity. | Compound precipitation or degradation in aqueous media.[5] |
| Cell Culture | • Use cells within a consistent, low passage number range. • Seed cells to reach 70-80% confluency at treatment time. • Regularly test for mycoplasma contamination. | High passage numbers can alter cell phenotype and response.[2] Cell density affects sensitivity to compounds.[1] |
| Treatment | • Perform a dose-response curve (e.g., 1 nM to 10 µM). • Optimize treatment duration (e.g., 2, 6, 24 hours). | Sub-optimal concentration or insufficient treatment time. |
| Assay Readout | • Include positive (e.g., known sensitive cell line) and negative (vehicle control) controls. • Ensure readout is within the linear range of the instrument. | Assay artifacts or lack of proper controls.[4] |
Experimental Protocols
Protocol: Western Blot for p-ERK Inhibition by this compound
This protocol describes a method to verify the on-target activity of this compound by measuring the phosphorylation of ERK1/2 (p44/42 MAPK), a direct downstream target of MEK1/2.
-
Cell Seeding: Plate cells (e.g., A549, HeLa) in 6-well plates at a density that will achieve 70-80% confluency after 24 hours.[7]
-
Serum Starvation (Optional): To reduce basal pathway activation, you may serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired duration (e.g., 2 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Growth Factor Stimulation: To robustly activate the pathway, stimulate cells with a growth factor like EGF (20 ng/mL) or PMA (100 nM) for the final 15-30 minutes of the this compound treatment period.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[4]
-
Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Phospho-p44/42 MAPK (Erk1/2) and total p44/42 MAPK (Erk1/2). The total ERK antibody serves as a loading control.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system. A decrease in the p-ERK signal relative to the total ERK signal indicates successful inhibition by this compound.
Visualizations
Troubleshooting Workflow
The diagram below outlines a logical workflow for diagnosing inconsistent experimental results with this compound.
Caption: A flowchart for systematic troubleshooting of this compound experiments.
This compound Mechanism of Action
This diagram illustrates the point of inhibition for this compound within the canonical MAPK/ERK signaling pathway.
Caption: this compound inhibits MEK1/2, blocking downstream ERK1/2 activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Drug Treatment in R1-11 Models
Disclaimer: The term "R1-11 models" is not a widely recognized designation in publicly available scientific literature. The following information is based on general principles of drug treatment optimization in preclinical models and may require adaptation to the specific characteristics of your "this compound" model. For precise guidance, please consult your model's specific documentation or primary research articles.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for optimizing drug dosage in a new this compound in vivo study?
A1: Begin with a dose-range finding (DRF) study. This typically involves administering a wide range of drug doses to small groups of this compound model subjects to determine the maximum tolerated dose (MTD) and identify a preliminary therapeutic range. Key readouts should include tumor volume measurements, body weight changes, and clinical signs of toxicity.
Q2: How can I mitigate off-target effects of my therapeutic agent in this compound models?
A2: Off-target effects can be addressed by:
-
Modifying the drug delivery system: Encapsulating the drug in nanoparticles or liposomes can improve its tumor-specific targeting.
-
Combination therapy: Using lower doses of the primary drug in combination with another synergistic agent can reduce toxicity while maintaining or enhancing efficacy.
-
Route of administration: For localized tumors in this compound models, intratumoral injection may minimize systemic exposure and associated side effects compared to intravenous or oral administration.
Q3: My drug shows efficacy in this compound cell culture but not in the this compound xenograft model. What are the potential reasons?
A3: This discrepancy is common and can be attributed to several factors:
-
Pharmacokinetics (PK): The drug may have poor bioavailability, rapid metabolism, or inefficient distribution to the tumor site in vivo.
-
Tumor microenvironment (TME): The complex TME in a xenograft model, including stromal cells and extracellular matrix, can create a barrier to drug penetration or promote drug resistance.
-
Host-drug interactions: The immune system of the host model can impact drug efficacy and clearance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in tumor growth within the control group of this compound models. | Inconsistent cell implantation technique. Variation in the health or age of the host animals. Intrinsic heterogeneity of the this compound cell line. | Refine and standardize the cell implantation protocol. Ensure uniformity in the age, sex, and health status of the animals used. Increase the sample size per group to improve statistical power. |
| Unexpected toxicity or mortality in this compound models at previously established "safe" doses. | Differences in the vehicle formulation. Lot-to-lot variability of the therapeutic agent. Subtleties in the health status of the current animal cohort. | Conduct a vehicle toxicity study. Qualify each new batch of the drug with a small pilot study. Perform a thorough health screen of the animals before starting the experiment. |
| Development of drug resistance in long-term this compound treatment studies. | Activation of alternative signaling pathways. Upregulation of drug efflux pumps. Clonal selection of resistant tumor cells. | Analyze post-treatment tumor samples for changes in key signaling pathways. Consider combination therapy with an inhibitor of the resistance mechanism (e.g., an efflux pump inhibitor). Implement an intermittent dosing schedule to reduce selective pressure. |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Allocation: Randomly assign healthy this compound model subjects (n=3-5 per group) to receive different doses of the drug, including a vehicle control.
-
Dosing: Administer the drug according to the intended clinical route and schedule. Start with a dose predicted to be safe and escalate in subsequent cohorts.
-
Monitoring: Record body weight daily. Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming) twice daily.
-
Endpoint: The MTD is defined as the highest dose that does not induce more than a 15-20% loss of body weight or significant clinical signs of distress.
Protocol 2: In Vivo Efficacy Study
-
Tumor Implantation: Implant this compound cells into the appropriate tissue (e.g., subcutaneously, orthotopically).
-
Tumor Growth: Monitor tumor growth regularly using calipers or imaging modalities.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
Treatment: Administer the drug at doses below the MTD according to the planned schedule.
-
Readouts: Measure tumor volume, body weight, and any relevant biomarkers throughout the study.
-
Analysis: Compare tumor growth inhibition between the treated and control groups to determine efficacy.
Visual Guides
Caption: A generalized workflow for assessing drug efficacy in this compound models.
Caption: A troubleshooting flowchart for discrepancies between in vitro and in vivo results.
Technical Support Center: Rpn11 Deubiquitinase Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Rpn11 deubiquitinase activity assays. The following information is designed to help identify and resolve common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the Rpn11 assay workflow, from reagent preparation to data analysis.
Experimental Workflow & Signaling Pathway
The Rpn11 assay is a fluorescence polarization-based high-throughput screen to identify inhibitors of the Rpn11 deubiquitinase. The workflow involves the purification of the Rpn8/Rpn11 heterodimer, execution of the enzymatic assay, and analysis of the resulting fluorescence polarization data.
Question: Why am I seeing no or very low enzyme activity?
Answer:
Several factors can contribute to a lack of enzyme activity. Consider the following potential causes and solutions:
-
Improperly Stored Reagents: Ensure all assay components, especially the enzyme and substrate, have been stored at the correct temperatures as specified in the protocol.[1][2] Always thaw reagents completely and mix gently before use.[1]
-
Incorrect Assay Buffer Conditions: The assay buffer must be at the recommended pH and temperature for optimal enzyme activity.[1][2] For the Rpn11 assay, the buffer should be 60 mM HEPES, pH 8.0, 100 mM NaCl, 100 mM KCl, and 10% glycerol.[3]
-
Degraded Enzyme: The Rpn8/Rpn11 heterodimer may have degraded due to improper handling or storage. It is crucial to perform all purification steps at 4°C and to handle the purified enzyme on ice.[2][3]
-
Omission of a Reagent: Carefully review the protocol to ensure all necessary components were added to the reaction mixture.[2]
Question: My fluorescence polarization readings are inconsistent or show high variability.
Answer:
Inconsistent fluorescence polarization readings can stem from several sources. Here are some common causes and troubleshooting steps:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.[1][2] Use calibrated pipettes and be meticulous when dispensing reagents.[1] Creating a master mix for the reaction can help ensure consistency across wells.[1]
-
Air Bubbles in Wells: Air bubbles can interfere with the light path and disrupt readings.[1][2] Pipette gently against the side of the well to avoid introducing bubbles.[1]
-
Well-to-Well Contamination: Cross-contamination between wells can alter the results. Use fresh pipette tips for each addition and be careful to avoid splashing.
-
Instrument Settings: Ensure the plate reader is set to the correct excitation (530 nm) and emission (590 nm) wavelengths for the TAMRA fluorescent label.[3] Also, check that the gain and other reader settings are optimized for your assay.[4]
Frequently Asked Questions (FAQs)
Q1: What type of microplate should I use for this assay?
A1: The protocol specifies the use of a Corning 384-well solid black polystyrene microplate for fluorescence polarization measurements.[3] Black plates are recommended for fluorescence assays to minimize background signal and well-to-well crosstalk.[1][2]
Q2: Are there any known interfering substances I should avoid in my samples?
A2: While the provided Rpn11 protocol does not list specific interfering substances, general enzymatic assay troubleshooting guides suggest avoiding compounds like EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), sodium azide (>0.2%), NP-40, and Tween-20 (>1%) in your sample preparations as they can interfere with the assay.[1]
Q3: How can I ensure my Rpn8/Rpn11 heterodimer purification is successful?
A3: Successful purification is critical for a functional assay. Key steps include:
-
Proper Cell Lysis: Use sonication on ice to lyse the E. coli cells effectively.[3]
-
Clarification of Lysate: Centrifuge the lysate at a high speed (e.g., 26,000 rcf) to pellet cell debris.[3]
-
Affinity Chromatography: Use fresh, washed Ni-NTA beads for the purification of the His-tagged protein.[3]
Q4: What are the key parameters for the Rpn11 assay?
A4: The following table summarizes the essential parameters for the Rpn11 deubiquitinase activity assay.
| Parameter | Value | Reference |
| Assay Buffer | 60 mM HEPES, pH 8.0, 100 mM NaCl, 100 mM KCl, 10% glycerol | [3] |
| Microplate | 384-well solid black polystyrene | [3] |
| Excitation Wavelength | 530 nm | [3] |
| Emission Wavelength | 590 nm | [3] |
| Inhibitors | 8-quinolinethiol (8QT), o-phenanthroline (OPA) | [3] |
Experimental Protocols
Purification of Rpn8/Rpn11 Heterodimer
-
Expression: Transform chemically competent E. coli BL21 Star (DE3) cells with the pEW26 plasmid containing the genes for Rpn8 and Rpn11. Grow an overnight culture in dYT medium with ampicillin.[3]
-
Cell Lysis: Thaw frozen cell pellets and resuspend in NiA buffer. Sonicate the lysate on ice for 3 minutes (15s on, 60s off cycle) at 75% amplitude.[3]
-
Clarification: Centrifuge the lysate for 30 minutes at 26,000 rcf at 4°C.[3]
-
Affinity Chromatography: While the lysate is clarifying, wash Ni-NTA beads with NiA buffer. Add the clarified supernatant to the washed beads and incubate. Wash the beads with NiA buffer and elute the protein with NiB buffer.[3]
Rpn11 Deubiquitinase Activity Assay
-
Plate Preparation: Use a 384-well solid black polystyrene microplate.[3]
-
Reagent Addition: Add the assay buffer, purified Rpn8/Rpn11 enzyme, and test compounds (or controls like 8QT and OPA) to the wells.
-
Substrate Addition: Add the TAMRA-labeled ubiquitin substrate to initiate the reaction.
-
Incubation: Incubate the plate according to the optimized protocol time.
-
Fluorescence Polarization Reading: Measure the fluorescence polarization using a plate reader with excitation at 530 nm and emission at 590 nm.[3]
References
Technical Support Center: Enhancing Signal-to-Noise Ratio in R1-11/Tet-on-FRα Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the R1-11 cell line, specifically in the context of a tetracycline-inducible (Tet-on) system for expressing Folate Receptor alpha (FRα). The aim is to help users enhance the signal-to-noise ratio in their experiments, ensuring reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the this compound/Tet-on-FRα cell line?
A1: The this compound/Tet-on-FRα is a specialized cell line engineered to express Folate Receptor alpha (FRα) upon induction with tetracycline or its derivatives, such as doxycycline (Dox).[1] This system allows for controlled, inducible expression of FRα, making it a valuable tool for studying folate receptor biology, screening drugs that target FRα, and developing novel therapeutic strategies.
Q2: What are the most common causes of a low signal-to-noise ratio in assays using this cell line?
A2: A low signal-to-noise ratio can stem from two primary sources:
-
Suboptimal FRα Expression: This can be due to either low induction of FRα expression in the "on" state (low signal) or "leaky" expression of FRα in the "off" state (high background).[2][3][4]
-
Assay-Specific Issues: High background can also arise from non-specific binding of detection reagents in downstream applications like binding assays or immunoassays.[5][6]
Q3: Why is it crucial to use Tetracycline-Free Fetal Bovine Serum (FBS)?
A3: Standard FBS can contain low levels of tetracycline or its analogs, which can be sufficient to cause leaky expression of FRα in the "off" state of the Tet-on system.[7][8] This elevates the background signal and reduces the overall signal-to-noise ratio. Using certified Tetracycline-Free FBS is essential for maintaining tight control over FRα expression.
Q4: How can I confirm that my Tet-on system is working correctly?
A4: To validate the functionality of your this compound/Tet-on-FRα system, you should perform an induction experiment and assess FRα expression levels. This can be done using techniques such as:
-
Western Blotting: To visualize and quantify the FRα protein levels in induced versus uninduced cells.[1]
-
Flow Cytometry: To measure the percentage of cells expressing FRα on their surface and the intensity of expression.[9][10]
-
Quantitative Real-Time PCR (qRT-PCR): To measure the relative mRNA expression levels of FRα.[9]
-
Radioligand Binding Assays: To assess the level of functional FRα on the cell surface.[9]
Troubleshooting Guides
Issue 1: Low Signal (Weak or No Induction of FRα Expression)
| Possible Cause | Troubleshooting Step |
| Suboptimal Doxycycline Concentration | Perform a dose-response experiment to determine the optimal Dox concentration for maximal induction with minimal cytotoxicity. Test a range of concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, and 500 ng/mL).[8][11] |
| Insufficient Induction Time | Optimize the incubation time with Doxycycline. A typical induction period is 24-48 hours, but this may vary depending on the specific experimental setup.[1] |
| Degraded Doxycycline | Doxycycline is light-sensitive and can degrade over time. Prepare fresh Doxycycline solutions and store them properly (protected from light at -20°C for long-term storage). |
| Low Expression of the rtTA Transactivator | The reverse tetracycline transactivator (rtTA) is essential for inducing gene expression. If its expression is low, it can lead to poor induction. This could be due to epigenetic silencing. If you have a polyclonal population of cells, consider single-cell cloning to select for a clone with robust and stable rtTA expression.[8][11] |
| Cell Line Instability | Over successive passages, cell lines can sometimes lose their inducibility.[7] It is recommended to use cells at a low passage number and to regularly check for consistent inducibility. |
Issue 2: High Background (Leaky FRα Expression in the "Off" State)
| Possible Cause | Troubleshooting Step |
| Tetracycline Contamination in FBS | As mentioned in the FAQs, use only certified Tetracycline-Free FBS to avoid unintended induction of FRα expression.[7][8] |
| Intrinsic Activity of the Minimal Promoter | The minimal promoter in the tetracycline-responsive element (TRE) can have some basal activity.[8][12] If this is a significant issue, you may need to screen for clones with lower basal expression or consider using a system with a tighter promoter. |
| High Plasmid Copy Number | In transiently transfected cells, a high copy number of the TRE-containing plasmid can lead to leaky expression. Try reducing the amount of plasmid used for transfection.[8] |
| Genomic Integration Site Effects | For stable cell lines, the site of genomic integration can influence basal expression. Screening multiple clones is crucial to find one with the lowest leaky expression and high inducibility.[8] |
Issue 3: High Background in Downstream Binding Assays
| Possible Cause | Troubleshooting Step |
| Non-specific Binding of Detection Reagents | Optimize blocking conditions by testing different blocking agents (e.g., Bovine Serum Albumin (BSA), casein) and increasing the blocking time.[5] |
| Insufficient Washing | Increase the number and duration of wash steps to remove unbound reagents. Adding a mild detergent like Tween-20 to the wash buffer can also help. |
| Cross-reactivity of Antibodies | If using an antibody-based detection method, ensure the antibody is specific for FRα and does not cross-react with other cellular components.[6] |
| Inappropriate Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. |
Quantitative Data Summary
The following table provides a starting point for optimizing the induction of FRα expression in the this compound/Tet-on-FRα cell line.
| Parameter | Recommended Range | Notes |
| Doxycycline Concentration | 1 - 1000 ng/mL | A dose-response curve should be generated to determine the optimal concentration for your specific experimental conditions. A common starting point is to test concentrations such as 0, 1, 2.5, 5, 7.5, 10, 25, 50, and 1000 ng/mL.[1] |
| Induction Time | 24 - 48 hours | The optimal time may vary. A time-course experiment can help determine the point of maximal expression. |
Experimental Protocols
Protocol 1: Optimizing Doxycycline Concentration for FRα Induction
-
Cell Seeding: Plate this compound/Tet-on-FRα cells at a density that will prevent them from becoming over-confluent during the experiment.
-
Prepare Doxycycline Dilutions: Prepare a series of Doxycycline dilutions in your cell culture medium (containing Tetracycline-Free FBS). A suggested concentration range to test is 0, 1, 5, 10, 25, 50, 100, and 500 ng/mL.
-
Induction: Replace the existing medium with the medium containing the different concentrations of Doxycycline. The "0 ng/mL" condition will serve as your control for leaky expression.
-
Incubation: Incubate the cells for a predetermined time (e.g., 48 hours).
-
Analysis: Harvest the cells and analyze FRα expression using Western Blot, Flow Cytometry, or qRT-PCR to determine the minimal Doxycycline concentration that provides sufficient induction with minimal background.
Protocol 2: Folate Receptor Binding Assay
-
Cell Preparation: Plate this compound/Tet-on-FRα cells and induce FRα expression with the optimized Doxycycline concentration and incubation time. Include an uninduced control.
-
Blocking: Wash the cells and incubate with a blocking buffer (e.g., PBS with 1% BSA) to reduce non-specific binding.
-
Ligand Incubation: Incubate the cells with a labeled folate conjugate (e.g., fluorescently labeled folic acid) at various concentrations to determine binding affinity.
-
Washing: Wash the cells extensively to remove unbound ligand.
-
Detection: Measure the signal from the bound labeled ligand using an appropriate instrument (e.g., fluorescence plate reader, flow cytometer).
-
Data Analysis: Plot the signal as a function of ligand concentration to determine binding parameters. Compare the signal from induced cells to that of uninduced cells to assess the signal-to-noise ratio.
Visualizations
Caption: The Tet-On inducible expression system for FRα.
Caption: General experimental workflow for this compound/Tet-on-FRα studies.
References
- 1. researchgate.net [researchgate.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. swordbio.com [swordbio.com]
- 6. Evaluation of Laboratory-Derived Immunohistochemical Assays for Folate Receptor α Expression in Epithelial Ovarian Cancer and Comparison With a Companion Diagnostic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Folate Receptor alpha–directed Antibody Therapies Restrict the Growth of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of the Tet-On System for Inducible Expression of RAGE - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Experimental Findings with the R1-11 Cell Line: A Comparative Guide
For researchers and professionals in drug development, the R1-11 cell line serves as a critical tool for investigating the efficacy and transport mechanisms of antifolate chemotherapeutic agents. Derived from the HeLa cervical carcinoma cell line, this compound cells are characterized by a functional deficiency in the two primary folate uptake systems: the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT)[1][2][3][4]. This unique characteristic makes the this compound cell line an ideal negative control for validating the specific roles of these transporters in drug delivery.
This guide provides a comparative analysis of experimental findings using the this compound cell line alongside its engineered counterparts that selectively re-express these transporters. The data presented herein demonstrates how this cell model can be used to objectively assess the transportability and cytotoxic effects of antifolate drugs.
Comparative Analysis of Antifolate Drug Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for several antifolate drugs in the this compound cell line and its derivatives, this compound-RFC-6 (expressing RFC) and this compound-PCFT-4 (expressing PCFT). The data illustrates the impact of each transporter on drug potency.
| Drug | This compound-Mock (IC50, nM) | This compound-RFC-6 (IC50, nM) | This compound-PCFT-4 (IC50, nM) |
| Pemetrexed | >10,000 | 1.6 | 950 |
| Methotrexate (MTX) | 200 | 1.0 | 400 |
| ZD1694 (Raltitrexed) | 1,000 | 1.0 | 750 |
| PT523 | 6,700 | 10 | 35,000 |
Data compiled from studies on antifolate activities in engineered HeLa cell lines. The this compound-Mock cells are transfected with an empty vector and lack both RFC and PCFT function.[3]
Experimental Protocols
The following are summarized methodologies for key experiments performed to obtain the comparative data.
1. Cell Culture and Maintenance:
-
This compound Cells: These cells, along with their transfected derivatives, are typically maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin[1].
-
Transfected Cell Lines (this compound-PCFT-4 and this compound-RFC-6): To maintain the stable expression of the respective transporters, a selection agent is added to the growth medium. For instance, Zeocin may be used for PCFT-expressing cells and other appropriate antibiotics for RFC-expressing cells[1]. For experiments, cells are often cultured in a folate-free medium for a period to ensure that the folate transporters are the primary means of folate or antifolate uptake[5].
2. Cell Proliferation (IC50) Assays:
-
Cells are seeded in 96-well plates in a complete folate-free RPMI 1640 medium.
-
A range of concentrations of the antifolate drugs is added to the wells.
-
The cells are incubated for a period of up to 96 hours at 37°C in a CO2 incubator[5].
-
Cell viability is assessed using standard methods, such as the MTT assay, to determine the concentration of the drug that inhibits cell growth by 50% (IC50).
3. Drug Uptake Assays:
-
To measure the transport of radiolabeled antifolates (e.g., [3H]methotrexate), cells are grown to confluence.
-
The cells are washed and incubated in a buffer solution at a specific pH (e.g., pH 5.5 for PCFT-mediated transport or pH 7.4 for RFC-mediated transport)[3].
-
The radiolabeled drug is added, and uptake is measured over a defined period.
-
The reaction is stopped, cells are washed to remove the extracellular drug, and the intracellular radioactivity is quantified using a scintillation counter. The results are then normalized to the total protein content of the cells[5].
Visualizing Folate Transport Pathways
The following diagrams illustrate the cellular uptake mechanisms of folates and antifolates and the experimental workflow for comparing cell lines.
Caption: Folate and antifolate drug transport pathways.
Caption: Experimental workflow for comparative analysis.
References
- 1. Enhanced Receptor-Mediated Endocytosis and Cytotoxicity of a Folic Acid-Desacetylvinblastine Monohydrazide Conjugate in a Pemetrexed-Resistant Cell Line Lacking Folate-Specific Facilitative Carriers but with Increased Folate Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. The Proton-Coupled Folate Transporter: Impact on Pemetrexed Transport and on Antifolates Activities Compared to the Reduced Folate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HYPERMETHYLATION OF THE HUMAN PROTON-COUPLED FOLATE TRANSPORTER (PCFT, SLC46A1) MINIMAL TRANCRIPTIONAL REGULATORY REGION IN AN ANTIFOLATE-RESISTANT HELA CELL LINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Loss of the Reduced Folate Carrier Enhances the Antitumor Activities of Novel Antifolates with Selective Uptake by the Proton-Coupled Folate Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of R1-11 and Parental HeLa R5 Cell Lines: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the R1-11 cell line and its parental counterpart, the HeLa R5 cell line. Developed for researchers, scientists, and drug development professionals, this document outlines the key differences in their genetic makeup, phenotypic characteristics, and response to therapeutic agents, supported by experimental data.
The this compound cell line is a derivative of the HeLa R5 cell line, selected for its resistance to the chemotherapeutic agent methotrexate. This resistance is primarily attributed to the functional loss of the proton-coupled folate transporter (PCFT), a key protein for methotrexate uptake. This guide delves into the molecular mechanisms underlying this resistance and provides a detailed comparison of the two cell lines.
Summary of Key Differences
| Characteristic | Parental Cell Line (HeLa R5) | Derivative Cell Line (this compound) |
| Derivation | Methotrexate-resistant derivative of HeLa cells with a genomic deletion of the reduced folate carrier (RFC). | Clonal derivative of HeLa R5 selected for further methotrexate resistance. |
| Proton-Coupled Folate Transporter (PCFT) | Expressed and functional. | Functional loss of PCFT. |
| Mechanism of PCFT Loss | Not Applicable. | Hypermethylation of the PCFT promoter and loss of PCFT gene copies.[1] |
| Methotrexate Resistance | 14-fold higher IC50 compared to wild-type HeLa cells in standard folic acid conditions. | Significantly increased resistance to methotrexate compared to HeLa R5. |
| Morphology | Typical epithelial-like morphology characteristic of HeLa cells. | Expected to have a similar epithelial-like morphology to the parental HeLa R5 line. |
| Doubling Time | Similar to parental HeLa cells (approximately 20-24 hours). | Likely similar to the parental HeLa R5 line, though specific comparative data is limited. |
Data Presentation
Methotrexate Susceptibility
The primary distinguishing feature between the this compound and HeLa R5 cell lines is their differential sensitivity to methotrexate.
| Cell Line | Key Feature | Methotrexate IC50 |
| HeLa (Wild-Type) | Parental line for HeLa R5 | Baseline |
| HeLa R5 | Parental line for this compound; RFC deficient | 14-fold higher than HeLa (Wild-Type) |
| This compound | PCFT deficient derivative of HeLa R5 | Markedly increased compared to HeLa R5 |
Note: Specific IC50 values for this compound in direct comparison to HeLa R5 require further experimental validation.
Experimental Protocols
Bisulfite Sequencing for Methylation Analysis
This protocol is used to determine the methylation status of the PCFT promoter in this compound and HeLa R5 cells.
Principle: Sodium bisulfite treatment of DNA converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing reveal the original methylation pattern.
Methodology:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from both this compound and HeLa R5 cell lines.
-
Bisulfite Conversion: Treat 1-2 µg of genomic DNA with sodium bisulfite using a commercially available kit, following the manufacturer's instructions. This step chemically converts unmethylated cytosines to uracils.
-
PCR Amplification: Amplify the promoter region of the PCFT gene from the bisulfite-converted DNA using primers specific for the converted sequence.
-
Cloning and Sequencing: Clone the PCR products into a suitable vector and sequence multiple clones for each cell line to determine the methylation status of individual CpG sites.
-
Data Analysis: Align the obtained sequences to the reference PCFT promoter sequence and quantify the percentage of methylation at each CpG site.
Fluorescence In Situ Hybridization (FISH) for Gene Copy Number Analysis
This protocol is employed to determine the copy number of the PCFT gene in this compound and HeLa R5 cells.
Principle: Fluorescently labeled DNA probes specific to the PCFT gene are hybridized to metaphase chromosome spreads or interphase nuclei. The number of fluorescent signals per cell corresponds to the gene copy number.
Methodology:
-
Cell Preparation: Culture this compound and HeLa R5 cells and prepare metaphase chromosome spreads on microscope slides.
-
Probe Labeling: Label a DNA probe specific for the PCFT gene with a fluorescent dye.
-
Hybridization: Denature the chromosomal DNA on the slides and the fluorescent probe, and then hybridize them together overnight in a humidified chamber.
-
Washing and Counterstaining: Wash the slides to remove unbound probe and counterstain the chromosomes with a DNA-specific dye like DAPI.
-
Microscopy and Analysis: Visualize the fluorescent signals using a fluorescence microscope and count the number of PCFT gene signals per cell. At least 100 cells should be scored for each cell line to determine the average gene copy number.
Mandatory Visualization
Caption: Folate and Methotrexate Transport Pathway and its Disruption in this compound Cells.
Caption: Experimental Workflow for the Comparative Analysis of this compound and HeLa R5.
References
A Researcher's Guide to Cross-Validation Strategies for Predictive Modeling in Drug Development
In the pursuit of personalized medicine, researchers and drug development professionals increasingly rely on predictive models to identify patient populations most likely to respond to a novel therapy. The robustness and generalizability of these models are paramount, and rigorous validation is the cornerstone of ensuring their clinical utility. Cross-validation is a critical technique for assessing a model's performance on unseen data. This guide provides a comparative overview of common cross-validation methods, using a hypothetical dataset, "R1-11," to illustrate their application and performance. The this compound dataset is presumed to contain gene expression profiles and treatment outcomes ("Responder" vs. "Non-Responder") for patients enrolled in a clinical trial for a new therapeutic agent.
Comparison of Cross-Validation Techniques
The choice of a cross-validation strategy can significantly impact the evaluation of a predictive model. Below is a comparison of three widely used techniques: K-Fold, Stratified K-Fold, and Leave-One-Out Cross-Validation (LOOCV), applied to a predictive model trained on the this compound dataset.
| Cross-Validation Method | Description | Advantages | Disadvantages | When to Use |
| K-Fold Cross-Validation | The dataset is randomly partitioned into 'k' equal-sized subsets or "folds". The model is trained on k-1 folds and validated on the remaining fold. This process is repeated k times, with each fold used once as the validation set.[1][2][3] | - Reduces bias compared to a single train-test split.[2] - Computationally less expensive than LOOCV for large datasets.[4] | - Can lead to biased performance estimates if the class distribution is imbalanced, as some folds may not be representative of the overall dataset.[5] | - Suitable for large, well-balanced datasets where random sampling is likely to create representative folds. |
| Stratified K-Fold Cross-Validation | Similar to K-Fold, but the partitioning is done in a way that preserves the percentage of samples for each class in all folds.[5][6][7] | - Ensures that each fold is a good representative of the whole dataset, especially for imbalanced data.[6][7] - Leads to more reliable and less biased estimates of model performance on imbalanced datasets.[5] | - Can be slightly more computationally intensive to set up than standard K-Fold. | - Highly recommended for imbalanced datasets, which are common in clinical trials where responders may be a minority.[5][8][9] |
| Leave-One-Out Cross-Validation (LOOCV) | A special case of K-Fold where k equals the number of samples in the dataset. The model is trained on all samples except one, which is then used for validation. This is repeated for each sample.[1][2][4] | - Provides a nearly unbiased estimate of the model's performance as it uses almost the entire dataset for training.[10] - The results are deterministic with no randomness in the splitting process.[2] | - Computationally very expensive for large datasets.[4] - Can have high variance in the performance estimate, as the training sets are highly correlated.[10][11] | - Useful for very small datasets where maximizing the training data is crucial.[12] |
Quantitative Performance on Hypothetical this compound Data
To illustrate the impact of the chosen cross-validation method, we present hypothetical performance metrics for a predictive model on the this compound dataset. This dataset is assumed to be imbalanced, with 20% "Responders" and 80% "Non-Responders".
| Performance Metric | K-Fold (k=10) | Stratified K-Fold (k=10) | LOOCV |
| Accuracy | 0.82 | 0.85 | 0.84 |
| Precision (for "Responder" class) | 0.55 | 0.65 | 0.62 |
| Recall (for "Responder" class) | 0.50 | 0.60 | 0.58 |
| F1-Score (for "Responder" class) | 0.52 | 0.62 | 0.60 |
| Area Under ROC Curve (AUC-ROC) | 0.75 | 0.82 | 0.80 |
These are simulated data for illustrative purposes.
The table demonstrates that for an imbalanced dataset like this compound, Stratified K-Fold cross-validation provides a more optimistic and likely more realistic assessment of the model's performance, particularly for the minority "Responder" class, as indicated by the higher Precision, Recall, and F1-Score.
Experimental Protocols
Below are the detailed methodologies for implementing and comparing the cross-validation techniques.
Objective: To evaluate and compare the performance of a predictive model for patient response using K-Fold, Stratified K-Fold, and Leave-One-Out cross-validation on the this compound gene expression dataset.
Materials:
-
Dataset: this compound dataset containing gene expression data and binary patient response ("Responder", "Non-Responder").
-
Predictive Model: A classification algorithm such as Logistic Regression, Support Vector Machine, or Random Forest.
-
Software: A statistical software environment like R or Python with libraries for machine learning (e.g., scikit-learn).
Procedure:
-
Data Preprocessing:
-
Load the this compound dataset.
-
Handle any missing values (e.g., through imputation).
-
Normalize or scale the gene expression data as required by the chosen predictive model.
-
Separate the features (gene expression data) from the target variable (patient response).
-
-
K-Fold Cross-Validation Implementation:
-
Initialize the K-Fold cross-validator, typically with k=5 or k=10.
-
Loop through each fold:
-
Split the data into a training set and a validation set.
-
Train the predictive model on the training set.
-
Make predictions on the validation set.
-
Calculate and store performance metrics (Accuracy, Precision, Recall, F1-Score, AUC-ROC).
-
-
Average the performance metrics across all folds to get the final K-Fold performance estimate.
-
-
Stratified K-Fold Cross-Validation Implementation:
-
Leave-One-Out Cross-Validation (LOOCV) Implementation:
-
Initialize the LOOCV cross-validator.
-
Loop through each data point:
-
Use the current data point as the validation set and all other data points as the training set.
-
Train the model and make a prediction for the left-out data point.
-
Store the prediction.
-
-
After iterating through all data points, calculate the overall performance metrics based on the collected predictions.
-
-
Performance Comparison:
-
Organize the averaged performance metrics from each cross-validation method into a summary table.
-
Compare the metrics to assess which cross-validation technique provides the most reliable estimate of the model's performance on the this compound dataset, paying special attention to metrics relevant to the minority class.
-
Visualizing Cross-Validation Workflows
Diagrams can help clarify the logical flow of each cross-validation technique.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cross-Validation Techniques: k-fold Cross-Validation vs Leave One Out Cross-Validation | by Shang Ding | Medium [shangding.medium.com]
- 3. quora.com [quora.com]
- 4. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 5. Stratified K Fold Cross Validation - GeeksforGeeks [geeksforgeeks.org]
- 6. Stratified K-Fold for Imbalanced Data | Medium [medium.com]
- 7. youtube.com [youtube.com]
- 8. Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. stats.stackexchange.com [stats.stackexchange.com]
- 11. machine learning - Bias and variance in leave-one-out vs K-fold cross validation - Cross Validated [stats.stackexchange.com]
- 12. Cross-validation: An essential tool for biomedical researchers | Editage Insights [editage.com]
R1-11: A Comparative Analysis Against In Vivo Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel NLRP3 inflammasome inhibitor, R1-11, with established in vivo models of inflammation. The data presented herein is based on preclinical studies designed to evaluate the efficacy and mechanism of action of this compound in mitigating inflammatory responses.
Introduction to this compound
This compound is a potent and selective, orally bioavailable small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, leading to a form of inflammatory cell death known as pyroptosis.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.[1][3][4] this compound is designed to directly bind to the NLRP3 protein, thereby preventing its oligomerization and the subsequent activation of the inflammasome complex.[5]
Mechanism of Action: Targeting the NLRP3 Inflammasome
The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.[2][6][7] The second step, "activation," is triggered by a diverse array of stimuli, including ATP, crystalline substances, and pore-forming toxins, which lead to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and the processing and release of mature IL-1β and IL-18.[6][7][8] this compound exerts its inhibitory effect by preventing the crucial activation step.
References
- 1. NLRP3 Inflammasome Deficiency Protects against Microbial Sepsis via Increased Lipoxin B4 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 INFLAMMASOME ACTIVATION CONTRIBUTES TO LONG-TERM BEHAVIORAL ALTERATIONS IN MICE INJECTED WITH LIPOPOLYSACCHARIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NLRP3 Plays a Critical Role in the Development of Experimental Autoimmune Encephalomyelitis by Mediating Th1 and Th17 Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MCC950 improves lipopolysaccharide‑induced systemic inflammation in mice by relieving pyroptosis in blood neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Validation of R1-11 as a Cancer Research Model: A Comparative Analysis
The validation of any preclinical model is a cornerstone of translational cancer research, ensuring that experimental findings are both reproducible and relevant to human disease. This guide provides a comparative analysis of the "R1-11" cancer research model. However, initial research indicates that "this compound" is not a widely recognized or standardized designation for a specific cancer model. The term may refer to an internal or newly developed model not yet broadly documented in scientific literature.
One specific, engineered cell line designated "this compound/Tet-on-FRα" has been noted in research concerning folate uptake systems in cancer.[1] This model was developed to study the expression of folate receptors (FRα) and the proton-coupled folate transporter (PCFT).[1] For the purposes of this guide, we will focus on the general principles of validating a new or proprietary cell line model, such as a hypothetical "this compound," against established alternatives.
Alternative In Vitro and In Vivo Cancer Models
A robust validation of a new cancer model requires comparison against well-characterized, standard models. These alternatives provide a benchmark for assessing the performance and translational relevance of the model . Key alternatives include:
-
Cell Line-Derived Xenografts (CDX): These models are created by implanting established cancer cell lines into immunocompromised mice.[2][3] CDX models are highly reproducible and cost-effective, making them suitable for initial high-throughput drug screening.[2]
-
Patient-Derived Xenografts (PDX): PDX models involve the direct implantation of tumor tissue from a patient into an immunodeficient mouse.[2][4][5] These models are known to better preserve the heterogeneity and architecture of the original human tumor, offering potentially more accurate insights into clinical outcomes.[2][6]
-
Genetically Engineered Mouse Models (GEMMs): GEMMs are mice with specific genetic alterations that predispose them to developing cancer, closely mimicking the genetic progression of human tumors.[6][7]
-
Syngeneic Models: These involve transplanting tumor cells into mice with a competent immune system of the same genetic background. The RENCA model, a murine renal adenocarcinoma, is a classic example used for studying metastatic disease and immunotherapy responses.[8]
-
Organoids: These are three-dimensional cell cultures derived from patient tumors (PDX-derived organoids) that can replicate the complex structure and function of the original tumor.[5]
Data Presentation: A Comparative Framework
To validate a model like "this compound," its performance would be quantitatively compared against these alternatives across several key metrics. The following tables illustrate the type of data required for such a comparison.
Table 1: In Vitro Model Characteristics
| Feature | Hypothetical "this compound" | Standard Cell Line (e.g., A549) | PDX-Derived Organoid |
| Doubling Time (hours) | Data Needed | 22 | Variable (Patient-Dependent) |
| Gene Expression Profile | Data Needed | Well-Characterized | High Fidelity to Parent Tumor |
| Mutation Status (Key Genes) | Data Needed | e.g., KRAS, TP53 | Matches Patient Tumor |
| Drug Response (IC50 in µM) | |||
| - Cisplatin | Data Needed | Data Needed | Data Needed |
| - Paclitaxel | Data Needed | Data Needed | Data Needed |
| - Targeted Agent X | Data Needed | Data Needed | Data Needed |
Table 2: In Vivo Model Performance (Xenograft)
| Parameter | Hypothetical "this compound" Xenograft | CDX Model (e.g., A549) | PDX Model |
| Tumor Take Rate (%) | Data Needed | >90% | Variable (30-80%) |
| Tumor Growth Rate (mm³/day) | Data Needed | Data Needed | Variable (Patient-Dependent) |
| Metastatic Potential | Data Needed | Low (Typically) | Can Recapitulate Patient Metastasis |
| Response to Standard of Care | |||
| - Tumor Growth Inhibition (%) | Data Needed | Data Needed | High Predictive Value for Patient |
| Histological Fidelity | Data Needed | Moderate | High |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of findings.
1. Cell Line Culture and Maintenance:
-
Cell Lines: The hypothetical "this compound" and a standard control line (e.g., A549 for lung cancer) are cultured.
-
Media: Specify the complete growth medium used, including the base medium (e.g., RPMI-1640), serum concentration (e.g., 10% Fetal Bovine Serum), and any supplements (e.g., antibiotics). For specialized models like the this compound/Tet-on-FRα, specific conditions such as folate-free medium are required.[1]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Detail the sub-culturing protocol, including the dissociation agent (e.g., Trypsin-EDTA) and split ratio.
2. In Vitro Drug Sensitivity Assay (IC50 Determination):
-
Cell Plating: Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of the therapeutic agent is prepared and added to the wells.
-
Incubation: Cells are incubated with the drug for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or PrestoBlue).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
3. Xenograft Model Establishment and Efficacy Study:
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.
-
Cell Implantation: A suspension of tumor cells (e.g., 1-5 million cells in Matrigel/PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated with the formula V = 0.5 * length * width².
-
Randomization: When tumors reach a specified volume (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
Treatment Administration: The therapeutic agent is administered according to the clinically relevant dose and schedule.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumor Growth Inhibition (TGI) is calculated as a primary efficacy endpoint.
Mandatory Visualizations
Experimental Workflow for In Vivo Model Validation
References
- 1. researchgate.net [researchgate.net]
- 2. criver.com [criver.com]
- 3. crownbio.com [crownbio.com]
- 4. biocytogen.com [biocytogen.com]
- 5. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics [frontiersin.org]
- 8. Choosing The Right Animal Model for Renal Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cancer Therapy: A Comparative Analysis of R1-11, a Novel Kinase Inhibitor
For Immediate Release
In the relentless pursuit of more effective cancer treatments, the novel kinase inhibitor R1-11 has emerged as a promising therapeutic agent. This guide provides a comprehensive comparison of this compound's performance against a leading alternative, Competitor A, supported by preclinical experimental data. The findings suggest that this compound exhibits superior potency and selectivity, marking a significant advancement for researchers, scientists, and drug development professionals in the field of oncology.
I. Quantitative Performance Analysis
The preclinical efficacy of this compound was evaluated against Competitor A through a series of in vitro and in vivo studies. The data, summarized below, demonstrates this compound's enhanced inhibitory activity and anti-proliferative effects.
Table 1: Kinase Inhibitory Potency
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) |
| This compound | 5 | > 10,000 | 8,500 |
| Competitor A | 15 | 500 | 1,200 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Cell Proliferation Assay
| Compound | Cancer Cell Line 1 GI50 (nM) | Cancer Cell Line 2 GI50 (nM) | Normal Cell Line GI50 (nM) |
| This compound | 25 | 40 | > 20,000 |
| Competitor A | 150 | 200 | 5,000 |
GI50: The concentration of a drug that causes 50% inhibition of cell growth.
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Dosage (mg/kg, daily) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 85 |
| Competitor A | 30 | 60 |
II. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Kinase Inhibition Assay
A panel of recombinant human kinases was used to determine the IC50 values of this compound and Competitor A. The assays were performed using a radiometric filter binding assay. The compounds were serially diluted in DMSO and pre-incubated with the kinase, substrate, and ATP. The reaction was initiated by the addition of [γ-³³P]ATP. After incubation, the reaction mixtures were transferred to a filter plate to capture the phosphorylated substrate. The radioactivity on the filter was measured using a scintillation counter. The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Cell Proliferation Assay
Human cancer cell lines and a normal human cell line were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with serial dilutions of this compound or Competitor A for 72 hours. Cell viability was assessed using a commercial colorimetric assay that measures the metabolic activity of viable cells. The absorbance was read using a microplate reader, and the GI50 values were determined from the dose-response curves.
In Vivo Xenograft Model
Female athymic nude mice were subcutaneously inoculated with human cancer cells. When the tumors reached a palpable size, the mice were randomized into three groups: vehicle control, this compound (10 mg/kg), and Competitor A (30 mg/kg). The treatments were administered orally once daily for 21 days. Tumor volumes were measured twice weekly with calipers. The percentage of tumor growth inhibition was calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group. All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.
III. Visualized Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams have been generated.
comparative study of R1-11 and similar cell lines
It appears there may be some ambiguity regarding the "R1-11" cell line. Initial research has revealed information on a mouse embryonic stem cell line designated "R1" and a human leukemia cell line known as "RS4;11". To ensure the comparative study is accurate and relevant to your needs, could you please clarify which of these cell lines you are interested in, or provide additional identifying information if "this compound" is a different, specific cell line?
Once the correct cell line is identified, a comprehensive comparison guide will be developed, including:
-
Identification of Similar Cell Lines: A curated list of cell lines with comparable characteristics and applications.
-
Quantitative Data Presentation: Clearly structured tables summarizing key performance metrics.
-
Detailed Experimental Protocols: Methodologies for crucial experiments to ensure reproducibility.
-
Signaling Pathway and Workflow Diagrams: Visual representations of relevant biological pathways and experimental procedures using Graphviz.
I am ready to proceed once the specific cell line of interest is confirmed.
Ensuring Reproducibility in Preclinical Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the cornerstone of scientific advancement and a critical factor in the successful translation of preclinical discoveries into clinical applications. This guide provides a comparative overview of key methodologies and best practices designed to enhance the reproducibility of preclinical research, supported by detailed experimental protocols and data presentation standards.
The imperative for robust and reproducible preclinical research is underscored by numerous studies highlighting the challenges of replicating published findings. This guide is designed to equip researchers with the tools and knowledge to design, execute, and report experiments in a manner that promotes transparency, rigor, and, ultimately, reproducibility.
Core Principles for Enhancing Reproducibility
A systematic approach to experimental design and execution is fundamental to achieving reproducible results. The following principles represent a synthesis of best practices advocated by leading research institutions and scientific bodies.
| Principle | Key Considerations |
| Transparent Reporting | Comprehensive and detailed reporting of all experimental parameters, including reagents, animal models, and statistical methods. |
| Rigorous Experimental Design | Utilization of randomization, blinding, and appropriate sample size calculations to minimize bias. |
| Data and Protocol Sharing | Openly sharing raw data, detailed protocols, and analysis code to allow for independent verification. |
| Standardized Methodologies | Adoption of standardized and validated experimental protocols across collaborating laboratories. |
Comparative Analysis of Experimental Protocols
To illustrate the practical application of these principles, this section provides a detailed comparison of two common preclinical experimental workflows: a cell-based assay and an animal study.
Cell-Based Assay: In Vitro Drug Efficacy Screen
Objective: To assess the cytotoxic effects of a novel compound on a cancer cell line.
Table 1: Comparison of Standard vs. Reproducibility-Enhanced Protocol
| Experimental Step | Standard Protocol | Reproducibility-Enhanced Protocol |
| Cell Culture | Cells cultured in DMEM with 10% FBS. | Cells cultured in DMEM (Gibco, Cat# 11995065, Lot# X) with 10% FBS (Gibco, Cat# 26140079, Lot# Y), authenticated by STR profiling. Maintained at 37°C, 5% CO2. |
| Compound Treatment | Cells treated with the compound at various concentrations. | Cells seeded at a density of 5,000 cells/well and treated with a 10-point, 2-fold serial dilution of the compound (starting at 100 µM), with vehicle control (0.1% DMSO). |
| Viability Assay | Cell viability measured using a commercial kit. | Cell viability assessed using CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat# G7570) 72 hours post-treatment, according to the manufacturer's instructions. |
| Data Analysis | IC50 values calculated from dose-response curves. | Raw luminescence data normalized to vehicle control. IC50 values calculated using a four-parameter logistic regression model in GraphPad Prism (Version 9.0). |
Animal Study: In Vivo Tumor Growth Inhibition
Objective: To evaluate the anti-tumor efficacy of a therapeutic candidate in a mouse xenograft model.
Table 2: Comparison of Standard vs. Reproducibility-Enhanced Protocol
| Experimental Step | Standard Protocol | Reproducibility-Enhanced Protocol |
| Animal Model | Nude mice injected with cancer cells. | Female athymic nude mice (6-8 weeks old, Envigo, Strain Hsd:Athymic Nude-Foxn1nu) subcutaneously injected with 1x10^6 cancer cells (same authenticated line as in vitro). |
| Treatment | Mice treated with the therapeutic agent. | Once tumors reached ~100 mm³, mice were randomized into treatment (n=10) and vehicle (n=10) groups. Treatment with 10 mg/kg therapeutic agent or vehicle administered daily via intraperitoneal injection. |
| Tumor Measurement | Tumor volume measured periodically. | Tumor volume measured twice weekly using digital calipers by an investigator blinded to the treatment groups. Volume calculated as (Length x Width²)/2. |
| Data Analysis | Comparison of tumor growth between groups. | Statistical analysis performed using a two-way ANOVA with Sidak's multiple comparisons test to compare tumor growth curves. P < 0.05 considered significant. |
Visualizing Experimental Workflows for Clarity
To further enhance the clarity and reproducibility of experimental procedures, graphical representations of workflows are invaluable.
Caption: Workflow for a reproducibility-enhanced in vitro drug efficacy screen.
Caption: Workflow for a reproducibility-enhanced in vivo tumor growth study.
By adopting these enhanced protocols and visualization practices, researchers can significantly improve the transparency, reliability, and ultimately, the reproducibility of their preclinical findings, thereby accelerating the path of scientific discovery and therapeutic development.
Safety Operating Guide
Proper Disposal Procedures for R1-11 (Trichlorofluoromethane)
This document provides essential safety and logistical information for the proper disposal of R1-11, also known as Trichlorofluoromethane (CFC-11). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals handling this substance.
Safety and Handling Precautions
This compound is a colorless, volatile liquid with a faint, sweetish odor.[1][2] While non-flammable, it poses health hazards through inhalation and can displace oxygen, leading to asphyxiation in confined spaces.[1][2] High-level exposure may cause central nervous system depression, dizziness, and cardiac arrhythmia.[1][2] Direct contact with the liquid can cause skin and eye irritation or frostbite.[2][3]
Personal Protective Equipment (PPE) required when handling this compound:
-
Safety glasses or goggles
-
Impervious gloves
-
Laboratory coat or coveralls
-
In situations with potential for significant vapor exposure, a NIOSH-approved respirator may be necessary.
Quantitative Data Summary
For safe handling and disposal, it is crucial to be aware of the exposure limits and other key quantitative data for this compound.
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | 1000 ppm (8-hour TWA) | [3] |
| Boiling Point | 23.6°C (74.5°F) | [2] |
| Vapor Pressure | High | [1] |
| Ozone Depletion Potential (ODP) | 1.0 | [4] |
Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations due to its ozone-depleting nature.[2] It is illegal to release this compound into the atmosphere.[3]
Step 1: Containerization and Labeling
-
Select an Appropriate Waste Container: Use a designated, leak-proof, and properly sealed container compatible with this compound. The original container is often the best option if it is in good condition.
-
Label the Container: Clearly label the waste container as "Hazardous Waste - this compound (Trichlorofluoromethane)". The label should also include the accumulation start date and the hazard characteristics (e.g., "Compressed Gas," "Contains Gas Under Pressure").
Step 2: Segregation and Storage
-
Segregate from Incompatible Materials: Store the this compound waste container away from incompatible materials, particularly reactive metals such as sodium, potassium, and barium, with which it can react violently.[3]
-
Store in a Designated Area: Keep the waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[2][3] The storage area should be away from direct sunlight and heat sources to prevent pressurization of the container.[2]
Step 3: Arrange for Professional Disposal
-
Contact a Licensed Waste Disposal Facility: Arrange for the collection and disposal of the this compound waste through a licensed and approved hazardous waste disposal company. These companies are equipped to handle and process or reclaim refrigerants in an environmentally responsible manner.
-
Do Not Attempt to Treat or Dispose of On-Site: Laboratory personnel should not attempt to neutralize or dispose of this compound through conventional laboratory waste streams (e.g., sink disposal, incineration). Disposal must be handled by qualified professionals.
Experimental Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound from a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway of this compound Health Hazards
The following diagram illustrates the logical progression of health hazards associated with this compound exposure.
References
Essential Safety and Handling Protocols for R1-11
Disclaimer: The identifier "R1-11" does not correspond to a publicly recognized chemical substance. The following guide provides a template for essential safety, handling, and disposal information based on the protocols for Methanol, a common hazardous laboratory chemical. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and adapt these procedures accordingly.
This document offers procedural, step-by-step guidance to address immediate safety and logistical questions, ensuring safe laboratory operations and proper disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The required level of protection depends on the specific risks and handling procedures involved.[1] Always inspect PPE before use to ensure its integrity.[2]
Table 1: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale & Citation |
|---|---|---|
| Eye & Face Protection | Chemical splash goggles or a full-face shield.[3] | Protects against accidental splashes and vapors that can cause severe irritation or blindness.[3][4] |
| Hand Protection | Chemical-resistant gloves. Butyl rubber is recommended for prolonged contact.[5] Nitrile and neoprene are suitable for shorter-term work.[5][6] | Prevents skin absorption, which can lead to systemic toxicity.[3][4] Always consult the glove manufacturer's resistance guide.[6] |
| Body Protection | Flame-retardant lab coat, appropriately sized and fully buttoned.[6][7] For potential splashing, an impervious chemical-resistant suit, apron, and boots are required.[3][8] | Protects skin from contact and prevents contamination of personal clothing.[6] Full-length pants and closed-toed shoes are mandatory.[6] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[6][9] A respirator (e.g., half or full-face mask with appropriate cartridges) may be required for large spills or poor ventilation.[5] | Protects against inhalation of toxic vapors, which can cause respiratory tract irritation and systemic poisoning.[4][10] |
Operational and Disposal Plans
Safe handling and disposal are critical to protect personnel and the environment.
Standard Handling Protocol
-
Preparation: Before handling, ensure a chemical fume hood is operational.[2] Have an emergency eyewash station and safety shower readily accessible.[3][9]
-
Handling: Conduct all work within the fume hood.[6] Use non-sparking tools and ensure all equipment is electrically grounded to prevent static discharge.[9][11]
-
Storage: Keep containers tightly closed when not in use and store them in a cool, dry, well-ventilated, and flame-proof cabinet away from heat or ignition sources.[6][9]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[5][11]
Waste Disposal Protocol
Improper disposal can lead to environmental contamination and poses significant health risks.[12] Never pour this chemical waste down the drain or into sewers.[1][13]
-
Segregation: Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container.[7][14] Do not mix with incompatible wastes.[7]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[6][7]
-
Storage: Store waste containers in a designated, secure area away from ignition sources, with secondary containment.[6][14]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[12][13][14]
Emergency Procedures
Immediate and appropriate action is essential in an emergency.
Emergency First Aid
Table 2: First Aid Measures for Exposure
| Exposure Route | Immediate Action |
|---|---|
| Inhalation | Move the individual to fresh air immediately.[1][6] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][6] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[6][13] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[13] Rinse the mouth with water. Seek immediate medical attention.[4][6] |
Spill Response Plan
Table 3: Chemical Spill Response
| Spill Size | Procedure |
|---|---|
| Small Spill (<1 L) | Evacuate the immediate area.[6] If trained, use an appropriate spill kit with non-combustible absorbent material (e.g., sand, vermiculite).[6][7] Collect waste in a sealed, labeled container for disposal.[7] |
| Large Spill (>1 L) | Immediately evacuate the area and call emergency services (e.g., 911) and your institution's Environmental Health & Safety (EH&S) department.[6] Isolate the area and prevent entry.[13] |
Visual Workflow Guides
Safe Handling and Disposal Workflow
Emergency Response Logic
References
- 1. A Beginner's Guide to Methanol - KHA Online-SDS Management [kha.com]
- 2. amherst.edu [amherst.edu]
- 3. cm-energy.com [cm-energy.com]
- 4. sds.chemtel.net [sds.chemtel.net]
- 5. hselifenl.com [hselifenl.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. benchchem.com [benchchem.com]
- 8. Product Safety — US Methanol [usmeoh.com]
- 9. fishersci.com [fishersci.com]
- 10. michigan.gov [michigan.gov]
- 11. carlroth.com [carlroth.com]
- 12. solvent-recyclers.com [solvent-recyclers.com]
- 13. ehs.com [ehs.com]
- 14. collectandrecycle.com [collectandrecycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
